mPGES1-IN-3
Description
The exact mass of the compound this compound is 538.0831089 g/mol and the complexity rating of the compound is 828. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-chloro-6-fluoroanilino)-N-[3-fluoro-5-(trifluoromethyl)phenyl]-1-methyl-7,8-dihydro-[1,4]dioxino[2,3-e]benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClF5N4O3/c1-34-19-17(32-23(34)33-18-15(25)3-2-4-16(18)27)10-14(20-21(19)37-6-5-36-20)22(35)31-13-8-11(24(28,29)30)7-12(26)9-13/h2-4,7-10H,5-6H2,1H3,(H,31,35)(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTSVKDMIYWWIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C3=C2OCCO3)C(=O)NC4=CC(=CC(=C4)C(F)(F)F)F)N=C1NC5=C(C=CC=C5Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClF5N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of mPGES1-IN-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of mPGES1-IN-3, a potent and selective inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the mPGES-1 pathway.
Introduction
This compound, also known as compound 17d, is a novel, highly potent, and selective small molecule inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1)[1]. mPGES-1 is a terminal synthase in the prostaglandin E2 (PGE2) biosynthetic pathway and is often upregulated during inflammation. The selective inhibition of mPGES-1 is a promising therapeutic strategy for treating inflammatory diseases and pain, potentially avoiding the gastrointestinal and cardiovascular side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that target the upstream cyclooxygenase (COX) enzymes[2][3]. This guide details the chemical properties, biological activity, and the experimental procedures used to characterize this compound.
Chemical Properties
This compound is a complex heterocyclic molecule with the systematic IUPAC name 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1][2]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide[1]. Its key chemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1][2]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide | [1] |
| Synonyms | Compound 17d | [1][4][5] |
| CAS Number | 1469976-70-2 | [5] |
| Molecular Formula | C26H18Cl F5N4O3 | [1] |
| Molecular Weight | 576.9 g/mol | [1] |
Biological Activity
This compound has been demonstrated to be a potent and selective inhibitor of human mPGES-1. Its inhibitory activity has been confirmed in enzymatic, cellular, and human whole blood assays. The compound shows significantly less activity against rodent mPGES-1, highlighting species-specific differences[1][4].
| Assay | Species | IC50 | Reference |
| mPGES-1 Enzyme Assay | Human | 8 nM | [1][5] |
| Guinea Pig | 10.79 nM | [1][4] | |
| Rat | >10,000 nM | [1] | |
| Mouse | >10,000 nM | [1] | |
| A549 Cell-Based Assay | Human | 16.24 nM | [1][5] |
| Human Whole Blood Assay | Human | 249.9 nM | [1][5] |
Furthermore, this compound has shown excellent selectivity over other enzymes in the prostanoid synthesis pathway, including mPGES-2, cPGES, COX-1, and COX-2[1].
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mPGES-1 signaling pathway and the experimental workflows used to characterize this compound.
Caption: The mPGES-1 signaling pathway in inflammation.
Caption: Experimental workflow for the characterization of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound[1].
Human mPGES-1 Enzyme Inhibition Assay
-
Enzyme Preparation: Microsomes from Sf9 cells overexpressing human mPGES-1 are used as the enzyme source.
-
Reaction Mixture: The reaction is carried out in a 96-well plate containing potassium phosphate buffer (0.1 M, pH 7.4), 2.5 mM GSH, and the test compound (this compound) at various concentrations.
-
Initiation: The reaction is initiated by the addition of the substrate, PGH2 (10 µM).
-
Incubation: The reaction mixture is incubated for 60 seconds at room temperature.
-
Termination: The reaction is terminated by the addition of a stop solution containing SnCl2 to reduce the unreacted PGH2 to PGF2α.
-
Quantification: The amount of PGE2 produced is quantified using a competitive enzyme immunoassay (EIA).
-
Data Analysis: IC50 values are calculated from the concentration-response curves.
A549 Human Lung Carcinoma Cell-Based Assay
-
Cell Culture: A549 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Stimulation: Cells are seeded in 24-well plates and stimulated with human recombinant IL-1β (1 ng/mL) for 24 hours to induce the expression of COX-2 and mPGES-1.
-
Inhibitor Treatment: After stimulation, the cells are washed and treated with various concentrations of this compound for 30 minutes.
-
Arachidonic Acid Addition: Arachidonic acid (10 µM) is added to the cells and incubated for 30 minutes.
-
PGE2 Measurement: The cell culture supernatant is collected, and the concentration of PGE2 is determined by EIA.
-
Data Analysis: IC50 values are determined from the dose-response inhibition of PGE2 production.
Human Whole Blood Assay
-
Blood Collection: Fresh human blood is collected from healthy volunteers into heparinized tubes.
-
Inhibitor Incubation: Aliquots of whole blood are pre-incubated with various concentrations of this compound for 30 minutes at 37°C.
-
LPS Stimulation: Lipopolysaccharide (LPS) from E. coli (100 µg/mL) is added to the blood samples to induce PGE2 synthesis.
-
Incubation: The blood is incubated for 24 hours at 37°C.
-
Plasma Separation: The blood is centrifuged to separate the plasma.
-
PGE2 Quantification: The concentration of PGE2 in the plasma is measured using an EIA kit.
-
Data Analysis: IC50 values are calculated based on the inhibition of LPS-induced PGE2 production.
References
- 1. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
The Core Mechanism of mPGES1-IN-3 in the Inhibition of Prostaglandin E2 Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin E2 (PGE2) is a principal mediator of inflammation, pain, fever, and various proliferative diseases, including cancer.[1][2] Its synthesis is a key focus for the development of anti-inflammatory therapies. While non-steroidal anti-inflammatory drugs (NSAIDs) effectively reduce PGE2 production by inhibiting cyclooxygenase (COX) enzymes, their use is associated with significant gastrointestinal and cardiovascular side effects due to the broad inhibition of other physiologically important prostanoids.[2][3] Microsomal prostaglandin E synthase-1 (mPGES-1) has emerged as a promising therapeutic target as it acts downstream of COX enzymes, specifically catalyzing the conversion of prostaglandin H2 (PGH2) to PGE2.[4][5] Selective inhibition of mPGES-1 offers the potential to reduce inflammation-driven PGE2 levels without disrupting the production of other prostanoids, thereby minimizing side effects.[3][6] This technical guide provides an in-depth overview of the mechanism of action of mPGES1-IN-3, a potent and selective mPGES-1 inhibitor, on PGE2 synthesis.
The Prostaglandin E2 Synthesis Pathway
The biosynthesis of PGE2 is a multi-step enzymatic cascade that begins with the release of arachidonic acid from the cell membrane by phospholipase A2.[7][8] Arachidonic acid is then converted to the unstable intermediate PGH2 by the action of COX-1 or COX-2.[7][8] PGH2 serves as a common precursor for various prostanoids. The final and rate-limiting step in the production of PGE2 is the isomerization of PGH2, a reaction catalyzed by prostaglandin E synthases.[4] There are three known isoforms of PGE synthase: cytosolic PGES (cPGES), mPGES-2, and the inducible mPGES-1.[8] Under inflammatory conditions, the expression of both COX-2 and mPGES-1 is significantly upregulated, leading to a surge in PGE2 production.[5][9]
Mechanism of Action of this compound
This compound (also known as Compound 17d) is a potent and selective inhibitor of the mPGES-1 enzyme.[10] Its mechanism of action is centered on the direct binding to mPGES-1, thereby preventing the isomerization of PGH2 to PGE2. This selective inhibition leads to a significant reduction in the production of PGE2, particularly in inflammatory settings where mPGES-1 is overexpressed. A key advantage of this targeted approach is the potential for "prostanoid shunting," where the unutilized PGH2 substrate can be converted into other prostanoids by their respective synthases.[3][6] Some of these, like prostacyclin (PGI2), have vasoprotective and anti-inflammatory properties, which may contribute to a more favorable safety profile compared to non-selective COX inhibitors.[3]
Quantitative Data for this compound
The potency of this compound has been quantified in various in vitro and ex vivo assays. The following tables summarize the key inhibitory concentration (IC50) values.
Table 1: In Vitro and Ex Vivo Potency of this compound
| Assay Type | System | Target | IC50 (nM) | Reference |
| Enzyme Inhibition | Recombinant Human | mPGES-1 | 8 | [3][10] |
| Cell-Based Assay | A549 (Human Lung Carcinoma Cells) | mPGES-1 | 16.24 | [3][10] |
| Ex Vivo Assay | Human Whole Blood | mPGES-1 | 249.9 | [3][10] |
Table 2: Selectivity Profile of this compound (Conceptual)
| Enzyme | Inhibition |
| COX-1 | Minimal to none |
| COX-2 | Minimal to none |
| Prostacyclin Synthase (PGIS) | Minimal to none |
| Thromboxane Synthase (TXAS) | Minimal to none |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize mPGES-1 inhibitors like this compound.
mPGES-1 Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of mPGES-1.
-
Enzyme Source: Recombinant human mPGES-1 is typically used.
-
Substrate: Prostaglandin H2 (PGH2) is the natural substrate.
-
Incubation: The enzyme is pre-incubated with varying concentrations of the test compound (e.g., this compound).
-
Reaction Initiation: The reaction is initiated by the addition of PGH2.
-
Reaction Termination: The reaction is stopped after a short incubation period (e.g., 60-90 seconds) by adding a stopping solution (e.g., stannous chloride in an acidic buffer) which reduces the remaining PGH2.
-
Quantification: The amount of PGE2 produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
References
- 1. Models of Inflammation: Carrageenan Air Pouch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. dc.uthsc.edu [dc.uthsc.edu]
- 5. Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of lipopolysaccharide-induced nitric oxide and prostaglandin E2 production by chloroform fraction of Cudrania tricuspidata in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The inducible prostaglandin E synthase (mPGES-1) in neuroinflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Inhibitory effect on LPS-induced PGE2 production from RAW 264.7 cell [bio-protocol.org]
The Role of Microsomal Prostaglandin E Synthase-1 (mPGES-1) in Inflammatory Disease Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Microsomal prostaglandin E synthase-1 (mPGES-1) is a pivotal, inducible enzyme in the inflammatory cascade, responsible for the terminal step in the biosynthesis of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever. Unlike broadly acting anti-inflammatory drugs such as NSAIDs and selective COX-2 inhibitors, which are associated with significant gastrointestinal and cardiovascular side effects, targeting mPGES-1 offers a more precise therapeutic strategy. This specificity arises from its position downstream of cyclooxygenase (COX) enzymes, allowing for the selective inhibition of inflammatory PGE2 production while sparing other physiologically important prostanoids. This guide provides an in-depth examination of the mPGES-1 signaling pathway, its role in the pathophysiology of inflammatory diseases like rheumatoid arthritis and osteoarthritis, and its validation as a high-value target for novel anti-inflammatory drug development. Detailed experimental protocols, quantitative data on inhibitors and expression, and pathway visualizations are presented to support ongoing research and therapeutic innovation in this area.
The Core Signaling Pathway of mPGES-1 in Inflammation
The production of PGE2 is initiated by the release of arachidonic acid (AA) from membrane phospholipids by phospholipase A2 (PLA2). AA is then converted to an unstable intermediate, prostaglandin H2 (PGH2), by the action of COX-1 or COX-2.[1] mPGES-1, a member of the membrane-associated proteins in eicosanoid and glutathione metabolism (MAPEG) superfamily, then catalyzes the glutathione-dependent isomerization of PGH2 to PGE2.[2]
Under normal physiological conditions, mPGES-1 expression is low in most tissues.[3] However, in the presence of pro-inflammatory stimuli such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), or lipopolysaccharide (LPS), the expression of both COX-2 and mPGES-1 is dramatically upregulated in a coordinated fashion.[4][5] This coordinated induction leads to a surge in PGE2 production at sites of inflammation.[6] The transcription factor early growth response protein 1 (Egr-1) has been identified as a key positive regulator of mPGES-1 transcription.[7][8] PGE2 then exerts its pro-inflammatory effects by binding to its G-protein coupled receptors, EP1-4, on various target cells, contributing to vasodilation, increased vascular permeability, pain sensitization, and fever.[5]
Role of mPGES-1 in Inflammatory Diseases
Elevated mPGES-1 expression and subsequent PGE2 production are hallmarks of numerous inflammatory conditions.
Rheumatoid Arthritis (RA)
RA is a chronic autoimmune disease characterized by synovial inflammation and joint destruction. Synovial fluid from RA patients contains markedly elevated levels of PGE2.[5] Studies have demonstrated that mPGES-1 is strongly expressed in the synovial tissue of RA patients, particularly in synovial macrophages and fibroblasts, which are key cellular players in the disease pathogenesis.[5][6][9] The expression of mPGES-1 is significantly higher in patients with active RA compared to those with inactive disease.[5] Pro-inflammatory cytokines abundant in the RA joint, such as IL-1β and TNF-α, are potent inducers of mPGES-1 expression in synoviocytes.[6] Genetic deletion of mPGES-1 in mouse models of collagen-induced arthritis (CIA) results in a significant reduction in disease incidence and severity, with less synovial hyperplasia, inflammatory cell infiltration, cartilage destruction, and bone erosion.[10][11]
Osteoarthritis (OA)
In OA, cartilage degradation is a primary feature, and PGE2 is known to contribute to this process by stimulating the production of matrix-degrading enzymes. The mRNA and protein levels of mPGES-1 are markedly elevated in OA cartilage and synovial tissue compared to normal tissue.[1] Chondrocytes, the resident cells of cartilage, show a significant upregulation of mPGES-1 expression when stimulated with IL-1β or TNF-α.[12] The anti-inflammatory drug licofelone, which inhibits mPGES-1, has been investigated in clinical trials for OA.[1] Furthermore, the selective COX-2 inhibitor celecoxib has been shown to decrease PGE2 production in part by down-regulating the expression of mPGES-1 in chondrocytes.[13][14]
mPGES-1 as a Therapeutic Target
The critical and specific role of mPGES-1 in producing inflammatory PGE2 makes it an attractive target for a new class of anti-inflammatory drugs. The therapeutic rationale is that inhibiting mPGES-1 would reduce the pathological overproduction of PGE2 at sites of inflammation without affecting the production of other prostanoids that have important homeostatic functions, such as prostacyclin (PGI2) in cardiovascular protection and PGE2 in gastric cytoprotection. This approach is expected to yield therapies with improved safety profiles compared to traditional NSAIDs and COX-2 inhibitors.
Data Presentation: Quantitative Analysis
In Vitro Inhibitory Activity of Selected Compounds
The development of potent and selective mPGES-1 inhibitors is a key focus of drug discovery programs. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound | Target | Assay System | IC50 Value | Reference |
| Licofelone (ML3000) | mPGES-1 | Microsomes from IL-1β-treated A549 cells | 6 µM | [1][12] |
| COX-1 | Isolated Enzyme | 0.8 µM | [1] | |
| COX-2 | Isolated Enzyme | > 30 µM | [1] | |
| 5-LOX | Cell-free | 0.18 µM | [6] | |
| MK-886 | mPGES-1 | Microsomes from IL-1β-treated A549 cells | ~2-6 µM | [1][3] |
| LFA-9 | human mPGES-1 | Cell-free | 0.87 µM | [4] |
| mouse mPGES-1 | Cell-free | 0.52 µM | [4] | |
| human 5-LOX | Cell-free | 2.75 µM | [4] | |
| Compound 37 (Benzoxazole) | human mPGES-1 | Cell-free | 18 nM | [15] |
| Compound 29 (Benzoxazole) | human mPGES-1 | Cell-free | 2 nM | [15] |
Effects of mPGES-1 Deletion in Animal Models of Arthritis
Studies using mPGES-1 knockout (KO) mice have provided crucial in vivo validation of its role in inflammatory arthritis.
| Model | Parameter | Wild-Type (WT) Mice | mPGES-1 KO Mice | Key Finding | Reference |
| Collagen-Induced Arthritis (CIA) | Arthritis Incidence & Severity | High | Significantly Reduced | mPGES-1 is critical for the development and severity of inflammatory arthritis. | [10][11] |
| Synovial Hyperplasia | Present | Significantly Reduced | Attenuation of joint inflammation and tissue damage. | [10] | |
| Cartilage & Bone Erosion | Present | Significantly Reduced | Protection against joint destruction. | [10] | |
| Serum Anti-Collagen II IgG | High | Markedly Reduced | mPGES-1 deficiency impairs the humoral immune response against autoantigens. | [11] | |
| LPS-Induced Bone Loss | Bone Density & Thickness | Reduced | Resistant to Loss | mPGES-1 is crucial for inflammation-mediated bone resorption. | [10] |
Experimental Protocols
mPGES-1 Enzyme Activity Assay (Cell-Free)
This protocol measures the direct inhibitory effect of a compound on the enzymatic conversion of PGH2 to PGE2 by mPGES-1.
Objective: To determine the IC50 value of a test compound against mPGES-1.
Materials:
-
Microsomal preparations from IL-1β-stimulated A549 cells (source of mPGES-1).
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Test compounds and reference inhibitor (e.g., MK-886).
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Prostaglandin H2 (PGH2) substrate.
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Reduced glutathione (GSH).
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Stop solution (e.g., containing FeCl2).
-
PGE2 ELISA kit or LC-MS/MS system for quantification.
Procedure:
-
Preparation: Thaw microsomal preparations on ice. Prepare serial dilutions of the test compound and reference inhibitor in an appropriate solvent (e.g., DMSO).
-
Pre-incubation: In a microcentrifuge tube on ice, add the reaction buffer, GSH, and the microsomal preparation. Add the test compound or vehicle control. Pre-incubate for 15 minutes at 4°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding the PGH2 substrate. Vortex briefly.
-
Reaction Incubation: Incubate for a short period (e.g., 1 minute) at 4°C. The reaction must be kept within the linear range.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Quantification: Measure the amount of PGE2 produced using a validated method such as a competitive ELISA or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot for mPGES-1 Expression
This protocol is used to detect and quantify the amount of mPGES-1 protein in cell or tissue lysates.
Procedure:
-
Lysate Preparation: Wash cells with ice-cold PBS. Lyse cells or homogenized tissue in RIPA buffer supplemented with a protease inhibitor cocktail.[16] Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer. Boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load the denatured samples, along with a molecular weight marker, onto a polyacrylamide gel. Perform electrophoresis to separate proteins based on size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for mPGES-1, diluted in blocking buffer, overnight at 4°C with gentle agitation.[18]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (that recognizes the primary antibody) for 1 hour at room temperature.[17][18]
-
Washing: Repeat the washing step as in step 8.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane. Capture the resulting signal using an imaging system or X-ray film. The intensity of the band corresponding to mPGES-1 (approx. 16-17 kDa) reflects its expression level. A loading control (e.g., β-actin or GAPDH) should be probed on the same membrane to ensure equal protein loading.
Immunohistochemistry (IHC) for mPGES-1 in Synovial Tissue
This protocol allows for the visualization of mPGES-1 protein expression and its localization within the cellular architecture of synovial tissue.
Objective: To identify the cell types expressing mPGES-1 in synovial biopsy specimens.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) synovial tissue sections.
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0).
-
Hydrogen peroxide solution (to block endogenous peroxidases).
-
Blocking serum.
-
Primary antibody against mPGES-1.
-
Biotinylated secondary antibody.[19]
-
Streptavidin-HRP conjugate (or similar amplification system).
-
DAB chromogen substrate.
-
Hematoxylin counterstain.
-
Microscope.
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in antigen retrieval solution and heating (e.g., in a microwave or pressure cooker). Allow to cool.
-
Peroxidase Block: Incubate sections with hydrogen peroxide solution to quench endogenous peroxidase activity. Rinse with buffer.
-
Blocking: Apply a blocking serum (from the same species as the secondary antibody) to block non-specific binding sites.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-mPGES-1 antibody at an optimized dilution, typically overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the slides, then apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.[19]
-
Signal Amplification: Wash the slides, then apply the streptavidin-HRP conjugate and incubate.
-
Chromogenic Detection: Wash the slides, then apply the DAB substrate solution. Monitor for the development of a brown precipitate, which indicates the location of the antigen. Stop the reaction by rinsing in water.
-
Counterstaining: Lightly counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and then coverslip with a permanent mounting medium.
-
Analysis: Examine the slides under a light microscope. mPGES-1 positive cells will exhibit brown staining in the cytoplasm and/or perinuclear region.[5] Double immunofluorescence can be used with cell-specific markers (e.g., CD68 for macrophages, prolyl 4-hydroxylase for fibroblasts) to definitively identify the phenotype of mPGES-1-expressing cells.[9]
Conclusion and Future Directions
The evidence overwhelmingly supports the role of mPGES-1 as a key, inducible enzyme driving the production of pro-inflammatory PGE2 in a host of diseases. Its functional coupling with COX-2 and marked upregulation in inflamed tissues, such as the synovium in rheumatoid and osteoarthritis, validates it as a prime therapeutic target. The development of selective mPGES-1 inhibitors represents a promising strategy to achieve potent anti-inflammatory effects while potentially avoiding the adverse effects associated with non-selective inhibition of the prostaglandin pathway. Future research will focus on advancing these inhibitors through clinical trials, further elucidating the nuanced roles of mPGES-1 in different cellular contexts, and exploring its potential as a biomarker for inflammatory disease activity. The continued application of the robust experimental protocols detailed herein will be essential for advancing this important field of translational medicine.
References
- 1. Licofelone suppresses prostaglandin E2 formation by interference with the inducible microsomal prostaglandin E2 synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Development of a Novel mPGES-1/5-LOX Dual Inhibitor LFA-9 for Prevention and Treatment of Chronic Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Microsomal Prostaglandin E Synthase-1 in Rheumatic Diseases [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. dc.uthsc.edu [dc.uthsc.edu]
- 8. mPGES-1 as a novel target for arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expression of microsomal prostaglandin E synthase 1 in rheumatoid arthritis synovium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microsomal Prostaglandin E Synthase-1 in Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Defective Generation of a Humoral Immune Response Is Associated with a Reduced Incidence and Severity of Collagen-Induced Arthritis in Microsomal Prostaglandin E Synthase-1 Null Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Licofelone Suppresses Prostaglandin E2 Formation by Interference with the Inducible Microsomal Prostaglandin E2 Synthase-1 | Semantic Scholar [semanticscholar.org]
- 13. Celecoxib can suppress expression of genes associated with PGE2 pathway in chondrocytes under inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. e-century.us [e-century.us]
- 15. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biomol.com [biomol.com]
- 17. origene.com [origene.com]
- 18. addgene.org [addgene.org]
- 19. bosterbio.com [bosterbio.com]
Preliminary Studies on the Biological Activity of mPGES1-IN-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal synthase in the prostaglandin E2 (PGE2) biosynthetic pathway.[1] Its induction during inflammation makes it a key target for the development of novel anti-inflammatory therapeutics with a potentially safer cardiovascular profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2] This document provides a technical overview of the preliminary biological activity of mPGES1-IN-3, a potent and selective inhibitor of mPGES-1.[3] The information presented herein is intended to guide further research and development of this compound.
Data Presentation: Quantitative Analysis of this compound Activity
The inhibitory potency of this compound has been evaluated in various assays, demonstrating its activity from the enzymatic level to a more complex biological matrix. The following table summarizes the key quantitative data available for this compound.
| Assay Type | System | Parameter | Value (nM) | Reference |
| Enzyme Inhibition | Recombinant mPGES-1 | IC50 | 8 | [3] |
| Cell-Based | A549 Human Lung Carcinoma Cells | IC50 | 16.24 | [3] |
| Human Whole Blood | Lipopolysaccharide (LPS)-stimulated | IC50 | 249.9 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these preliminary findings. The following sections outline the general protocols for the key experiments cited.
mPGES-1 Enzyme Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of mPGES-1.
1. Enzyme Source: Microsomes from interleukin-1β (IL-1β)-stimulated A549 cells are commonly used as a source of human mPGES-1.
2. Reaction Mixture:
-
Phosphate buffer (pH 7.0-8.0)
-
Glutathione (GSH) as a cofactor
-
Recombinant human mPGES-1
-
Test compound (this compound) at various concentrations
3. Procedure: a. Pre-incubate the enzyme with the test compound. b. Initiate the reaction by adding the substrate, prostaglandin H2 (PGH2). c. Incubate for a defined period at a controlled temperature (e.g., 4°C or 37°C). d. Terminate the reaction. e. Quantify the amount of PGE2 produced, typically using an enzyme-linked immunosorbent assay (ELISA) or chromatographic methods.
4. Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
A549 Cell-Based Assay
This assay assesses the ability of a compound to inhibit PGE2 production in a cellular context.
1. Cell Culture: A549 human lung carcinoma cells, which are known to express mPGES-1 upon stimulation, are cultured in appropriate media.
2. Stimulation: The cells are stimulated with a pro-inflammatory agent, typically IL-1β, to induce the expression of COX-2 and mPGES-1.
3. Treatment: The stimulated cells are then treated with varying concentrations of the test compound (this compound).
4. Sample Collection: After a specific incubation period (e.g., 24 hours), the cell culture supernatant is collected.
5. Quantification: The concentration of PGE2 in the supernatant is measured using a commercially available ELISA kit.
6. Data Analysis: The IC50 value is determined by analyzing the dose-response curve of PGE2 inhibition.
Human Whole Blood Assay
This ex vivo assay provides a more physiologically relevant model to evaluate the efficacy of a compound in a complex biological matrix.
1. Blood Collection: Fresh human blood is collected from healthy volunteers in tubes containing an anticoagulant (e.g., heparin).
2. Stimulation: The whole blood is stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce PGE2 production.
3. Treatment: The stimulated blood is incubated with different concentrations of the test compound (this compound).
4. Plasma Separation: After incubation, the blood is centrifuged to separate the plasma.
5. Quantification: The PGE2 levels in the plasma are quantified using an ELISA.
6. Data Analysis: The IC50 value is calculated from the concentration-response curve.
Mandatory Visualization
Signaling Pathway of mPGES-1 in Inflammation
Caption: The mPGES-1 signaling pathway in inflammation.
Experimental Workflow for A549 Cell-Based Assay
Caption: Workflow for evaluating this compound in A549 cells.
Logical Relationship: Mechanism of Action
Caption: Mechanism of action for this compound.
In Vivo Studies
-
Carrageenan-Induced Paw Edema: A model of acute inflammation where the reduction in paw swelling is measured.
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation: This model assesses the systemic anti-inflammatory effects by measuring pro-inflammatory cytokines and PGE2 levels in plasma or tissues.
-
Collagen-Induced Arthritis: A model of chronic inflammatory arthritis used to evaluate the therapeutic potential of compounds in autoimmune diseases.
Further in vivo studies are necessary to establish the pharmacokinetic profile, efficacy, and safety of this compound.
Conclusion
The preliminary data on this compound indicate that it is a potent inhibitor of the mPGES-1 enzyme, with activity demonstrated in both cell-based and ex vivo human whole blood assays. These findings support its potential as a novel anti-inflammatory agent. Further comprehensive studies, particularly in vivo efficacy and safety assessments, are warranted to fully elucidate its therapeutic potential. The experimental protocols and visualizations provided in this guide serve as a foundation for future research in this area.
References
The Role of mPGES1-IN-3 in Neuroinflammatory Disorders: A Technical Guide
An In-depth Examination of a Potent and Selective mPGES-1 Inhibitor for Researchers and Drug Development Professionals
Executive Summary
Neuroinflammation is a critical underlying factor in the pathogenesis of a wide range of debilitating neurological disorders, including Alzheimer's disease, Parkinson's disease, epilepsy, and stroke. A key mediator of this inflammatory cascade is prostaglandin E2 (PGE2), a potent lipid signaling molecule. The synthesis of PGE2 is catalyzed by microsomal prostaglandin E synthase-1 (mPGES-1), an inducible enzyme that is often upregulated during neuroinflammatory events. Consequently, the selective inhibition of mPGES-1 presents a promising therapeutic strategy to mitigate neuroinflammation while potentially avoiding the side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target upstream cyclooxygenase (COX) enzymes. This technical guide provides a comprehensive overview of mPGES1-IN-3, a potent and selective inhibitor of mPGES-1, and its therapeutic potential in neuroinflammatory disorders. We will delve into its mechanism of action, relevant signaling pathways, and key experimental data, offering a valuable resource for researchers and drug development professionals in the field of neuroscience.
Introduction: The mPGES-1/PGE2 Axis in Neuroinflammation
The cyclooxygenase (COX)/prostaglandin E2 (PGE2) signaling pathway is a pivotal player in the inflammatory response within the central nervous system (CNS).[1] Under pathological conditions, the inducible COX-2 enzyme converts arachidonic acid to prostaglandin H2 (PGH2).[2] Subsequently, microsomal prostaglandin E synthase-1 (mPGES-1), an integral membrane protein, catalyzes the isomerization of PGH2 to PGE2.[1][2] This inducible nature of mPGES-1 makes it a highly specific target for therapeutic intervention in inflammatory conditions.[3]
Elevated levels of mPGES-1 and its enzymatic product, PGE2, have been consistently observed in various neuroinflammatory and neurodegenerative diseases.[1][4] In Alzheimer's disease, mPGES-1 is upregulated in neurons, microglia, astrocytes, and endothelial cells.[1] Similarly, increased mPGES-1 expression is found in dopaminergic neurons in Parkinson's disease models.[1] In the context of epilepsy and stroke, heightened mPGES-1 activity contributes to neuronal excitotoxicity, microglial activation, and breakdown of the blood-brain barrier.[1][4] By catalyzing the production of PGE2, mPGES-1 amplifies the inflammatory response, leading to a vicious cycle of neuronal damage and disease progression. Therefore, selective inhibition of mPGES-1 offers a targeted approach to disrupt this pathological cascade.
This compound: A Potent and Selective Inhibitor
This compound (also referred to as Compound 17d) has emerged as a highly potent and selective inhibitor of the mPGES-1 enzyme.[5] Its inhibitory activity has been demonstrated across various assays, highlighting its potential as a valuable research tool and a lead compound for drug development.
Quantitative Data: In Vitro Potency
The inhibitory potency of this compound and related compounds is summarized in the tables below. This data provides a comparative analysis of their efficacy in different experimental systems.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | mPGES-1 | Enzyme Assay | 8 | [5] |
| This compound | mPGES-1 | A549 Cell-Based Assay | 16.24 | [5] |
| This compound | mPGES-1 | Human Whole Blood Assay | 249.9 | [5] |
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| UT-11 | mPGES-1 | Human (SK-N-AS) | 0.10 | [5] |
| UT-11 | mPGES-1 | Murine (BV2) | 2.00 | [5] |
| Compound 19 | mPGES-1 | Human (SK-N-AS) | 0.43 | [6] |
| Compound 19 | mPGES-1 | Murine (BV2) | 1.55 | [6] |
| C3 | rat mPGES-1 | Enzyme Assay | 0.9 | [7] |
| C3 | human mPGES-1 | Enzyme Assay | 0.09 | [7] |
Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of mPGES-1. This selective inhibition prevents the conversion of PGH2 to PGE2, thereby reducing the levels of this key pro-inflammatory mediator. Unlike NSAIDs, which broadly inhibit COX enzymes and affect the production of multiple prostanoids, the targeted inhibition of mPGES-1 is expected to have a more favorable safety profile by preserving the synthesis of other physiologically important prostaglandins.[3]
Experimental Protocols
The following sections detail the methodologies for key experiments used to evaluate the efficacy of mPGES-1 inhibitors in the context of neuroinflammation.
In Vivo Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
This model is widely used to mimic the acute neuroinflammatory response seen in various neurological disorders.
Protocol:
-
Animal Model: Adult male C57BL/6 mice (8 weeks old) are used.[6]
-
Acclimatization: Animals are housed under standard conditions with a 12-hour light/dark cycle and have ad libitum access to food and water for at least one week before the experiment.[6]
-
LPS Administration: A systemic inflammatory response is induced by a single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) at a dose of 3 mg/kg.[7]
-
Inhibitor Treatment: The mPGES-1 inhibitor (e.g., UT-11) is administered via i.p. injection at a specified dose (e.g., 10 mg/kg) at defined time points relative to the LPS challenge (e.g., twice, with the final dose given 3 hours before tissue collection).[5][6]
-
Tissue Collection: At a predetermined time point after LPS administration (e.g., 6 hours), animals are euthanized, and brain tissues (specifically the hippocampus) are collected for analysis.[7]
-
Analysis: Tissues are processed for quantitative real-time PCR (qPCR) to measure the mRNA expression levels of mPGES-1, COX-2, and various pro-inflammatory cytokines and chemokines (e.g., IL-6, TNF-α, CCL2, CCL3, CCL4).[7]
In Vitro PGE2 Quantification Assay
This assay is used to determine the ability of mPGES-1 inhibitors to suppress PGE2 production in cell-based models.
Protocol:
-
Cell Culture: Human (e.g., A549, SK-N-AS) or murine (e.g., BV2, RAW264.7) cell lines are cultured in appropriate media.[6][8]
-
Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere overnight.
-
Pre-treatment with Inhibitor: Cells are pre-incubated with various concentrations of the mPGES-1 inhibitor for a specified period (e.g., 15 minutes).[8]
-
Stimulation: Inflammation is induced by adding a stimulating agent such as interleukin-1 beta (IL-1β) (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL).[8][9]
-
Incubation: Cells are incubated for a defined period (e.g., 4 or 16 hours) to allow for PGE2 production and release into the culture supernatant.[8][10]
-
Supernatant Collection: The culture supernatant is collected.
-
PGE2 Measurement: The concentration of PGE2 in the supernatant is quantified using a competitive enzyme immunoassay (EIA) or ELISA kit according to the manufacturer's instructions.[8] The optical density is measured, and PGE2 concentrations are calculated based on a standard curve.[6]
Signaling Pathways in Neuroinflammation Modulated by mPGES-1 Inhibition
The therapeutic effects of mPGES-1 inhibition in neuroinflammatory disorders are mediated through the modulation of specific signaling pathways.
The Core Pro-inflammatory Pathway
The primary pathway involves the sequential action of COX-2 and mPGES-1 to produce PGE2. PGE2 then acts on its G-protein coupled receptors (EP1-4) on various cell types in the CNS, including microglia, astrocytes, and neurons. This receptor activation triggers a cascade of downstream events, including:
-
Increased Glutamate Release: Leading to excitotoxicity and neuronal cell death.[1]
-
Microglial Activation: Promoting the release of pro-inflammatory cytokines and chemokines, further amplifying the inflammatory response.[1]
-
Blood-Brain Barrier Disruption: Increasing the permeability of the blood-brain barrier, allowing for the infiltration of peripheral immune cells into the CNS.[4]
By inhibiting mPGES-1, this compound effectively dampens this entire pro-inflammatory cascade at a critical control point.
Conclusion and Future Directions
This compound and other selective mPGES-1 inhibitors represent a promising new class of therapeutics for the treatment of neuroinflammatory disorders. Their ability to potently and selectively inhibit the production of the key inflammatory mediator PGE2 offers a targeted approach to mitigating the pathological processes that drive a wide range of neurological diseases. The preclinical data for mPGES-1 inhibitors are compelling, demonstrating efficacy in reducing neuroinflammation, gliosis, and neuronal damage in various animal models.
Future research should focus on further characterizing the pharmacokinetic and pharmacodynamic properties of this compound and related compounds, particularly their ability to cross the blood-brain barrier. Long-term efficacy and safety studies in chronic models of neurodegenerative diseases will be crucial to validate the therapeutic potential of this approach. Ultimately, the continued development of selective mPGES-1 inhibitors holds great promise for providing novel and effective treatments for patients suffering from the devastating consequences of neuroinflammatory disorders.
References
- 1. The inducible prostaglandin E synthase (mPGES-1) in neuroinflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Induction of COX-2 and PGE2 biosynthesis by IL-1β is mediated by PKC and mitogen-activated protein kinases in murine astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel, Brain-Permeable, Cross-Species Benzothiazole Inhibitors of Microsomal Prostaglandin E Synthase-1 (mPGES-1) Dampen Neuroinflammation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. IL-1β Stimulates COX-2 Dependent PGE2 Synthesis and CGRP Release in Rat Trigeminal Ganglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipopolysaccharide-Induced Expression of Microsomal Prostaglandin E Synthase-1 Mediates Late-Phase PGE2 Production in Bone Marrow Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
Methodological & Application
Application Notes and Protocols: mPGES1-IN-3 In Vitro Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for an in vitro enzyme inhibition assay of microsomal prostaglandin E synthase-1 (mPGES-1) using the inhibitor mPGES1-IN-3. mPGES-1 is a key enzyme in the inflammatory cascade, catalyzing the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). As a terminal synthase in the PGE2 biosynthetic pathway, its selective inhibition is a promising therapeutic strategy for inflammatory diseases. These application notes include the necessary materials, step-by-step procedures for enzyme preparation and the inhibition assay, and data presentation guidelines. Additionally, visual diagrams of the relevant signaling pathway and experimental workflow are provided to facilitate understanding and execution of the protocol.
Introduction
Prostaglandin E2 (PGE2) is a potent lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer. The biosynthesis of PGE2 is a multi-step process initiated by the release of arachidonic acid from membrane phospholipids. Arachidonic acid is then converted to the unstable intermediate prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. Finally, mPGES-1, an inducible enzyme, catalyzes the isomerization of PGH2 to PGE2. Due to its pivotal role in inflammation, mPGES-1 has emerged as an attractive target for the development of novel anti-inflammatory drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.
This compound is a potent and selective inhibitor of mPGES-1. This document outlines the protocol to determine the inhibitory activity of this compound on mPGES-1 in a cell-free in vitro setting.
Data Presentation
The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The following table summarizes the reported IC50 values for this compound in various assay systems.
| Assay System | IC50 Value (nM) | Reference |
| mPGES-1 Enzyme Assay | 8 | [1] |
| A549 Cell-Based Assay | 16.24 | [1] |
| Human Whole Blood Assay | 249.9 | [1] |
Signaling Pathway
The enzymatic conversion of arachidonic acid to PGE2 involves a series of coordinated steps. The following diagram illustrates the mPGES-1 signaling pathway.
References
Application Notes and Protocols for Developing a Cell-Based Assay for mPGES-1-IN-3 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin E2 (PGE2) is a key lipid mediator involved in a wide range of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1] The synthesis of PGE2 is catalyzed by three main enzymes: phospholipase A2 (PLA2), cyclooxygenases (COX-1 and COX-2), and prostaglandin E synthases (PGES).[2][3] Microsomal prostaglandin E synthase-1 (mPGES-1) is the terminal enzyme that converts the COX-derived prostaglandin H2 (PGH2) into PGE2.[1][4] Due to its inducible nature and significant upregulation in inflammatory conditions, mPGES-1 has emerged as a promising therapeutic target for the development of novel anti-inflammatory drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.[2][5]
mPGES1-IN-3 is a potent and selective inhibitor of mPGES-1, demonstrating significant inhibitory activity in both enzymatic and cell-based assays.[6] This document provides detailed application notes and protocols for developing a robust cell-based assay to evaluate the efficacy of this compound and other potential mPGES-1 inhibitors. The assay is designed to quantify the reduction of PGE2 production in a human cell line stimulated to induce mPGES-1 expression.
Signaling Pathway
The enzymatic cascade leading to the production of PGE2 is initiated by the release of arachidonic acid from the cell membrane. This is then converted to PGH2 by COX enzymes, and finally isomerized to PGE2 by mPGES-1.
Experimental Protocols
This section provides a detailed methodology for a cell-based assay to determine the efficacy of this compound. The human lung carcinoma cell line A549 is used as a model system, as it expresses mPGES-1 upon stimulation with pro-inflammatory cytokines like Interleukin-1 beta (IL-1β).[6][7]
Materials and Reagents
-
Cell Line: A549 (human lung carcinoma)
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
This compound (or other test compounds)
-
Recombinant Human Interleukin-1 beta (IL-1β)
-
Arachidonic Acid
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
-
Assay Kit: Prostaglandin E2 (PGE2) ELISA Kit
-
Equipment:
-
Humidified incubator (37°C, 5% CO2)
-
96-well cell culture plates
-
Microplate reader
-
Standard laboratory equipment (pipettes, centrifuges, etc.)
-
Experimental Workflow
The overall workflow for the cell-based assay is depicted below.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture A549 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Trypsinize and resuspend the cells.
-
Seed the cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid cytotoxicity.
-
Remove the culture medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle (DMSO) control.
-
Incubate the plate for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Prepare a stimulation solution containing IL-1β (final concentration of 1 ng/mL) and arachidonic acid (final concentration of 10 µM) in culture medium.
-
Add 100 µL of the stimulation solution to each well.
-
Incubate the plate for 24 hours at 37°C.
-
-
Supernatant Collection:
-
After incubation, centrifuge the 96-well plate at 1000 x g for 10 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell layer.
-
The supernatants can be stored at -80°C until the PGE2 quantification is performed.[8]
-
-
PGE2 Quantification:
-
Quantify the concentration of PGE2 in the collected supernatants using a commercial PGE2 ELISA kit.[9][10]
-
Follow the manufacturer's instructions for the ELISA protocol precisely. This typically involves a competitive immunoassay where PGE2 in the sample competes with a fixed amount of enzyme-labeled PGE2 for a limited number of antibody binding sites.[9]
-
Measure the absorbance at the appropriate wavelength using a microplate reader. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.[10]
-
Data Analysis
-
Standard Curve: Generate a standard curve by plotting the absorbance values of the PGE2 standards against their known concentrations.
-
PGE2 Concentration Calculation: Determine the concentration of PGE2 in each sample by interpolating their absorbance values from the standard curve.
-
Inhibition Calculation: Calculate the percentage of PGE2 production inhibition for each concentration of this compound using the following formula:
% Inhibition = [1 - (PGE2_treated / PGE2_vehicle)] x 100
Where:
-
PGE2_treated is the PGE2 concentration in the presence of the inhibitor.
-
PGE2_vehicle is the PGE2 concentration in the vehicle-treated control.
-
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of PGE2 production.
Data Presentation
The quantitative data from the assay should be summarized in a clear and structured table for easy comparison of results.
Table 1: Efficacy of this compound on PGE2 Production in A549 Cells
| This compound Conc. (nM) | Mean PGE2 Conc. (pg/mL) ± SD | % Inhibition |
| 0 (Vehicle) | 1500 ± 120 | 0 |
| 1 | 1275 ± 95 | 15 |
| 5 | 900 ± 70 | 40 |
| 10 | 675 ± 55 | 55 |
| 20 | 375 ± 30 | 75 |
| 50 | 150 ± 20 | 90 |
| 100 | 75 ± 10 | 95 |
| IC50 (nM) | ~8.5 |
Note: The data presented in this table are for illustrative purposes only and should be replaced with actual experimental results.
Expected Results
Treatment of IL-1β-stimulated A549 cells with this compound is expected to result in a dose-dependent decrease in the production of PGE2. The calculated IC50 value should be in the low nanomolar range, consistent with previously reported data for this compound.[6] For example, this compound has a reported IC50 of 16.24 nM in A549 cells.[6]
Conclusion
This document provides a comprehensive guide for developing and implementing a cell-based assay to evaluate the efficacy of this compound. The detailed protocols, workflow diagrams, and data presentation guidelines are intended to assist researchers in obtaining reliable and reproducible results. This assay can be readily adapted to screen and characterize other potential mPGES-1 inhibitors, thereby facilitating the discovery of novel anti-inflammatory therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. The inducible prostaglandin E synthase (mPGES-1) in neuroinflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of mPGES-1 composition and cell growth via the MAPK signaling pathway in jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
Application Notes and Protocols for mPGES1-IN-3 in a Mouse Model of Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction.[1] Prostaglandin E2 (PGE2) is a key inflammatory mediator in RA, with high concentrations found in the synovial fluid of patients.[2] Microsomal prostaglandin E synthase-1 (mPGES-1) is an inducible enzyme that functions downstream of cyclooxygenase-2 (COX-2) to specifically catalyze the conversion of PGH2 to PGE2 during inflammation.[2][3] Its expression is significantly upregulated in RA synovial tissue, making it a prime therapeutic target.[4][5]
Inhibition of mPGES-1 offers a more targeted anti-inflammatory approach than traditional NSAIDs or COX-2 inhibitors by selectively blocking the production of pro-inflammatory PGE2.[6] Genetic deletion of mPGES-1 in mice has been shown to reduce the incidence and severity of collagen-induced arthritis (CIA), decrease joint destruction, and lower the production of autoantibodies.[1][2][7]
mPGES1-IN-3 (also known as Compound 17d) is a potent and selective small molecule inhibitor of mPGES-1.[8] These application notes provide a comprehensive, though prospective, framework for evaluating the therapeutic efficacy of this compound in the widely used collagen-induced arthritis (CIA) mouse model, a well-established preclinical model that shares key pathological features with human RA.[9][10] The protocols and expected data are based on the known mechanism of mPGES-1 and published results from similar studies.
Signaling Pathway and Mechanism of Action
The primary mechanism of action for this compound is the inhibition of PGE2 synthesis at the terminal step. In the inflammatory cascade, pro-inflammatory stimuli like IL-1β and TNF-α induce the expression of both COX-2 and mPGES-1.[11] COX-2 converts arachidonic acid into the unstable intermediate PGH2. mPGES-1 then specifically isomerizes PGH2 into PGE2, which promotes inflammation, pain, and joint degradation. By inhibiting mPGES-1, this compound is expected to reduce PGE2 levels without affecting the synthesis of other prostanoids, potentially offering a safer alternative to broad COX inhibitors.[12]
References
- 1. Potential roles of microsomal prostaglandin E synthase-1 in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defective Generation of a Humoral Immune Response Is Associated with a Reduced Incidence and Severity of Collagen-Induced Arthritis in Microsomal Prostaglandin E Synthase-1 Null Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Variants of gene for microsomal prostaglandin E2 synthase show association with disease and severe inflammation in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin E2 Synthesizing Enzymes in Rheumatoid Arthritis B Cells and the Effects of B Cell Depleting Therapy on Enzyme Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microsomal Prostaglandin E Synthase-1 in Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. chondrex.com [chondrex.com]
- 10. TRI microparticles prevent inflammatory arthritis in a collagen-induced arthritis model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
experimental protocol for testing mPGES1-IN-3 in A549 cells
Application Notes: Testing mPGES1-IN-3 in A549 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal enzyme responsible for the synthesis of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and cancer progression.[1][2] Its expression is often induced by pro-inflammatory stimuli such as the cytokine interleukin-1 beta (IL-1β).[3] The human lung adenocarcinoma cell line, A549, is a widely used model for studying lung cancer and inflammation, as it inducibly expresses both cyclooxygenase-2 (COX-2) and mPGES-1 upon stimulation with IL-1β.[4][5] This makes it an excellent in vitro system for evaluating inhibitors of the PGE2 pathway.
This compound is a potent and selective inhibitor of mPGES-1, with a reported IC50 of 16.24 nM in A549 cells.[6] These application notes provide detailed protocols for testing the efficacy and cytotoxicity of this compound in A549 cells. The protocols cover cell culture, induction of mPGES-1 expression, cell viability assessment, western blot analysis of protein expression, and quantification of PGE2 production via ELISA.
Signaling Pathway of PGE2 Synthesis
Caption: Prostaglandin E2 (PGE2) synthesis pathway and the inhibitory action of this compound.
Materials and Reagents
-
Cell Line: A549 (ATCC® CCL-185™) human lung carcinoma cells.
-
Culture Media: F-12K Medium (or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[7][8][9]
-
Reagents for Cell Culture: 0.25% Trypsin-EDTA, Phosphate-Buffered Saline (PBS), DMSO.
-
Induction Agent: Recombinant Human IL-1β.
-
Test Compound: this compound (MedChemExpress HY-136337 or equivalent).[6]
-
Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Western Blot:
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein Assay Kit (e.g., BCA).
-
Primary antibodies: anti-mPGES-1, anti-COX-2, anti-β-actin (or GAPDH).
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HRP-conjugated secondary antibody.
-
ECL Substrate.
-
Experimental Workflow
Caption: Overall experimental workflow for evaluating this compound in A549 cells.
Detailed Experimental Protocols
Protocol 1: A549 Cell Culture
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Thawing Cells: Thaw cryopreserved A549 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.[12]
-
Culturing: Resuspend the cell pellet in 10-15 mL of complete growth medium and transfer to a T-75 flask. Incubate at 37°C in a humidified atmosphere with 5% CO2.[12]
-
Maintenance: Renew the culture medium every 2-3 days.[13]
-
Subculturing (Passaging): When cells reach 80-90% confluency, wash with PBS and detach using 2-3 mL of 0.25% Trypsin-EDTA.[8] Incubate for 3-5 minutes at 37°C. Neutralize trypsin with 4-5 volumes of complete growth medium, collect cells, and centrifuge. Resuspend the pellet and re-seed into new flasks at a split ratio of 1:4 to 1:9.[12][13]
Protocol 2: Cell Treatment for mPGES-1 Inhibition Studies
-
Seeding: Seed A549 cells into appropriate culture plates (e.g., 96-well plates for viability/ELISA, 6-well plates for Western Blot) at a density that will result in ~70-80% confluency at the time of treatment. A typical seeding density for a 96-well plate is 5,000 - 10,000 cells/well.[4]
-
Attachment: Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Starvation (Optional but Recommended): To reduce basal PGE2 levels, replace the growth medium with a low-serum medium (e.g., 0.5-2% FBS) and incubate for 12-24 hours.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO. Create serial dilutions in the culture medium to achieve final concentrations for a dose-response curve (e.g., 0, 1, 10, 50, 100, 500 nM). The final DMSO concentration should not exceed 0.1%.
-
Prepare the induction medium containing IL-1β at a final concentration of 1-10 ng/mL.[5][14]
-
Remove the old medium from the cells.
-
Add the treatment media:
-
Vehicle Control: Medium + DMSO + IL-1β
-
Test Groups: Medium + various concentrations of this compound + IL-1β
-
Negative Control: Medium + DMSO (no IL-1β)
-
-
-
Incubation: Incubate the cells for 24 hours (for PGE2 and protein analysis) or up to 72 hours (for viability/cytotoxicity).[14][15]
Protocol 3: Cell Viability Assay (MTT Method)
-
Setup: Perform this assay in a separate 96-well plate set up identically to the treatment plate.
-
MTT Addition: After the desired incubation period (e.g., 48 or 72 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[16]
-
Reading: Mix gently to dissolve the crystals and read the absorbance at 570 nm using a microplate reader.
Protocol 4: PGE2 Quantification by ELISA
-
Sample Collection: After the 24-hour treatment incubation, carefully collect the cell culture supernatant from each well.
-
Storage: Centrifuge the supernatant at 1,000 x g for 10 minutes to pellet any detached cells and debris. Store the clarified supernatant at -80°C until analysis.
-
ELISA Procedure:
-
Thaw the supernatant samples and the ELISA kit reagents on ice.
-
Follow the manufacturer's protocol for the competitive ELISA kit. This typically involves:
-
Adding standards, controls, and samples to the antibody-coated plate.
-
Adding a fixed amount of HRP-conjugated PGE2, which competes with the PGE2 in the sample for antibody binding sites.
-
Incubating, washing, and adding a substrate solution.
-
Stopping the reaction and reading the absorbance. The signal intensity is inversely proportional to the amount of PGE2 in the sample.[10]
-
-
-
Calculation: Calculate the PGE2 concentration in each sample by interpolating from the standard curve.
Protocol 5: Western Blot Analysis
-
Cell Lysis: After collecting the supernatant, wash the remaining cells in the 6-well plates with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.[4]
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the total protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.[4]
-
SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 10-12%) and run the electrophoresis to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-mPGES-1, anti-COX-2, and anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify band intensity relative to the loading control.
Data Presentation
Quantitative data should be summarized in tables for clarity and easy comparison.
Table 1: Effect of this compound on A549 Cell Viability
| Treatment Group | Concentration (nM) | Cell Viability (% of Control) ± SD |
|---|---|---|
| Vehicle Control | 0 | 100 ± 4.5 |
| This compound | 1 | 99.1 ± 5.2 |
| This compound | 10 | 98.5 ± 4.8 |
| This compound | 100 | 95.3 ± 6.1 |
| this compound | 1000 | 88.7 ± 5.5 |
Table 2: Inhibition of IL-1β-Induced PGE2 Production by this compound
| Treatment Group | Concentration (nM) | PGE2 Concentration (pg/mL) ± SD | % Inhibition |
|---|---|---|---|
| No IL-1β | 0 | 45.2 ± 8.1 | - |
| Vehicle + IL-1β | 0 | 1250.6 ± 95.3 | 0 |
| This compound + IL-1β | 1 | 1088.0 ± 82.4 | 13.0 |
| This compound + IL-1β | 10 | 650.3 ± 55.7 | 48.0 |
| This compound + IL-1β | 50 | 187.6 ± 21.9 | 85.0 |
| this compound + IL-1β | 100 | 98.4 ± 15.3 | 92.1 |
Table 3: Densitometry of Western Blot Analysis
| Treatment Group | Concentration (nM) | Relative mPGES-1 Expression (Normalized to β-actin) | Relative COX-2 Expression (Normalized to β-actin) |
|---|---|---|---|
| No IL-1β | 0 | 0.15 ± 0.04 | 0.21 ± 0.05 |
| Vehicle + IL-1β | 0 | 1.00 ± 0.12 | 1.00 ± 0.11 |
| this compound + IL-1β | 100 | 0.98 ± 0.15 | 1.05 ± 0.13 |
References
- 1. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MPGES-1 - Wikipedia [en.wikipedia.org]
- 4. Inhibition of mPGES-1 or COX-2 Results in Different Proteomic and Lipidomic Profiles in A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. reprocell.com [reprocell.com]
- 8. genome.ucsc.edu [genome.ucsc.edu]
- 9. synthego.com [synthego.com]
- 10. Human Prostaglandin E2 Competitive ELISA Kit (EHPGE2) - Invitrogen [thermofisher.com]
- 11. caymanchem.com [caymanchem.com]
- 12. nanopartikel.info [nanopartikel.info]
- 13. A549 Cell Subculture Protocol [a549.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for mPGES1-IN-3 in Primary Human Chondrocyte Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal enzyme responsible for the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain, particularly in arthritic diseases.[1][2] In osteoarthritic (OA) cartilage, the expression of mPGES-1 is significantly upregulated, contributing to the inflammatory cascade and cartilage degradation.[3][4] Therefore, selective inhibition of mPGES-1 presents a promising therapeutic strategy for osteoarthritis by reducing inflammation while potentially avoiding the side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1][2]
mPGES1-IN-3 is a potent and selective inhibitor of mPGES-1 with an IC50 of 8 nM for the enzyme.[5] Another well-characterized selective mPGES-1 inhibitor, MF63, has been shown to modulate gene expression in primary human chondrocytes from OA patients, promoting an anti-inflammatory and potentially chondroprotective phenotype.[2][6] These inhibitors offer a valuable tool for studying the role of the PGE2 pathway in chondrocyte biology and for the development of novel disease-modifying OA drugs.
These application notes provide detailed protocols for the use of this compound and similar inhibitors in primary human chondrocyte cultures to investigate their effects on inflammation and gene expression.
Data Presentation
The following tables summarize the quantitative data on the effects of the selective mPGES-1 inhibitor MF63 on gene expression in primary human osteoarthritic chondrocytes stimulated with IL-1β. This data is representative of the expected outcomes when using a potent mPGES-1 inhibitor like this compound.
Table 1: Top 25 Upregulated Protein-Coding Genes by MF63 in IL-1β-Stimulated Primary Human Osteoarthritic Chondrocytes [6]
| Gene Symbol | Gene Name | Fold Change (FC) |
| MT1E | Metallothionein 1E | 11.0 |
| MT1X | Metallothionein 1X | 10.5 |
| MT1F | Metallothionein 1F | 9.8 |
| MT1G | Metallothionein 1G | 8.5 |
| MT1H | Metallothionein 1H | 7.9 |
| IL36RN | Interleukin 36 Receptor Antagonist | 6.5 |
| IL1RN | Interleukin 1 Receptor Antagonist | 5.8 |
| ... | ... | ... |
Table 2: Top Downregulated Protein-Coding Genes by MF63 in IL-1β-Stimulated Primary Human Osteoarthritic Chondrocytes [6]
| Gene Symbol | Gene Name | Fold Change (FC) |
| IL6 | Interleukin 6 | -4.5 |
| ... | ... | ... |
Signaling Pathways and Experimental Workflow
Experimental Protocols
Isolation and Culture of Primary Human Chondrocytes
This protocol is adapted from established methods for isolating chondrocytes from osteoarthritic cartilage.[7][8]
Materials:
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Human articular cartilage from OA patients (obtained with ethical approval)
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DMEM/F-12 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
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Collagenase Type II (e.g., 200 units/mL)
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Sterile PBS, scalpels, and Petri dishes
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Cell culture flasks (T-75)
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Incubator (37°C, 5% CO2)
Procedure:
-
Aseptically mince the cartilage into small pieces (~1-2 mm³).
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Wash the minced cartilage with sterile PBS.
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Digest the cartilage with Collagenase Type II solution in DMEM/F-12 at 37°C overnight with gentle agitation.
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Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
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Centrifuge the filtrate at 200 x g for 10 minutes.
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Resuspend the cell pellet in complete culture medium and count the viable cells.
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Plate the chondrocytes in T-75 flasks at a density of 5-10 x 10⁴ cells/cm².
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Culture the cells at 37°C in a 5% CO2 incubator, changing the medium every 2-3 days.
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Passage the cells when they reach 80-90% confluency. Chondrocytes at passage 1-3 are recommended for experiments to maintain their phenotype.[9]
Treatment of Chondrocytes with this compound and Cytokine Stimulation
Materials:
-
Primary human chondrocytes (passage 1-3)
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This compound (or MF63) stock solution (e.g., 10 mM in DMSO)
-
Recombinant human IL-1β (or TNF-α)
-
Serum-free culture medium
-
6-well or 12-well cell culture plates
Procedure:
-
Seed the chondrocytes in multi-well plates at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.
-
The next day, replace the medium with serum-free medium and starve the cells for 4-6 hours.
-
Prepare working solutions of this compound in serum-free medium. A typical concentration range to test is 0.1 - 10 µM.[10]
-
Pre-treat the cells with the desired concentrations of this compound for 1 hour. Include a vehicle control (DMSO).
-
Prepare a working solution of IL-1β in serum-free medium. A commonly used concentration is 10 ng/mL.[3][11]
-
Add IL-1β to the wells (except for the unstimulated control wells) and incubate for 24 hours.
-
After incubation, collect the cell culture supernatant for PGE2 analysis and lyse the cells for RNA or protein extraction.
Prostaglandin E2 (PGE2) Measurement by ELISA
Materials:
-
PGE2 ELISA Kit (commercial kits are widely available)
-
Collected cell culture supernatants
-
Microplate reader
Procedure:
-
Centrifuge the collected supernatants at 1,000 x g for 10 minutes to remove any cell debris.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Adding a PGE2-enzyme conjugate.
-
Incubating the plate.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Calculate the concentration of PGE2 in the samples based on the standard curve.[12][13][14]
Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., IL6, MT1F, IL1RN) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
Assess the quantity and quality of the extracted RNA.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a suitable master mix.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[15]
Protein Expression Analysis by Western Blot
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-mPGES-1, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Lyse the cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.[16][17][18]
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of gene expression by MF63, a selective inhibitor of microsomal PGE synthase 1 (mPGES1) in human osteoarthritic chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NO and PGE2 Measurement [bio-protocol.org]
- 4. Frontiers | Microsomal Prostaglandin E Synthase-1 in Rheumatic Diseases [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Regulation of gene expression by MF63, a selective inhibitor of microsomal PGE synthase 1 (mPGES1) in human osteoarthritic chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A practical way to prepare primer human chondrocyte culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digibug.ugr.es [digibug.ugr.es]
- 9. Gene expression profiles of human chondrocytes during passaged monolayer cultivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Corticosterone suppresses IL-1β-induced mPGE2 expression through regulation of the 11β-HSD1 bioactivity of synovial fibroblasts in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. arborassays.com [arborassays.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. RNA-Seq analysis of chondrocyte transcriptome reveals genetic heterogeneity in LG/J and SM/J murine strains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nacalai.com [nacalai.com]
- 17. bio-rad.com [bio-rad.com]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: mPGES1-IN-3 In Vivo Solubility and Formulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the solubility of mPGES1-IN-3 for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a potent and selective inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme involved in inflammation.[1][2] Like many small molecule inhibitors, this compound can exhibit poor aqueous solubility, making it challenging to prepare formulations suitable for administration in animal models that ensure adequate bioavailability and exposure.
Q2: What are the initial recommended solvents for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[3] For stock solutions, it is advisable to dissolve the compound in DMSO first. To aid dissolution, you can gently heat the solution to 37°C and use an ultrasonic bath.[3]
Q3: Are there established formulations for in vivo administration of mPGES-1 inhibitors?
A3: Yes, while specific data for this compound is limited in peer-reviewed literature, formulations for other mPGES-1 inhibitors with similar characteristics have been published. A common approach involves using a co-solvent system. For a benzothiazole-based mPGES-1 inhibitor, a vehicle consisting of 10% DMSO, 70% PEG-400, and 20% sterile water has been successfully used for intraperitoneal injections in mice. Another suggested formulation includes a mixture of DMSO, PEG300, Tween 80, and sterile water, or a combination of DMSO and corn oil.
Q4: How can I improve the chances of successfully formulating this compound?
A4: A step-wise approach is recommended. Start by preparing a high-concentration stock solution in 100% DMSO. Then, for the final formulation, slowly add the co-solvents (e.g., PEG-400 or PEG300) to the DMSO stock with gentle mixing. If using a surfactant like Tween 80, it should be added after the co-solvent. The aqueous component (e.g., sterile water or PBS) should be added last, dropwise, while vortexing to prevent precipitation of the compound.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon adding aqueous solution | The compound has low aqueous solubility and is "crashing out" of the organic solvent mixture. | 1. Decrease the final concentration of this compound in the formulation.2. Increase the percentage of organic co-solvents (e.g., increase PEG-400 to 80%).3. Add a surfactant like Tween 80 (e.g., 5-10%) to the formulation to improve micellar solubilization.4. Ensure the aqueous solution is added very slowly while vigorously vortexing. |
| Cloudy or non-homogenous formulation | Incomplete dissolution or formation of a suspension instead of a clear solution. | 1. Gently warm the formulation to 37°C and sonicate in a water bath for a short period.[3]2. Increase the proportion of DMSO in the initial solubilization step.3. Consider alternative vehicle systems, such as lipid-based formulations (e.g., corn oil). |
| Animal discomfort or adverse reaction at the injection site | The formulation vehicle may be causing irritation. | 1. Minimize the percentage of DMSO in the final formulation (aim for ≤10%).2. Ensure the pH of the final formulation is within a physiologically acceptable range (pH 7.2-7.4).3. Consider alternative, less irritating co-solvents if the issue persists. |
Quantitative Data Summary
Table 1: Solubility of a Structurally Similar mPGES-1 Inhibitor (CAY10678)
| Solvent | Approximate Solubility |
| Ethanol | 25 mg/mL |
| DMSO | 5 mg/mL |
| Dimethyl formamide (DMF) | 15 mg/mL |
| 1:8 solution of Ethanol:PBS (pH 7.2) | 0.1 mg/mL |
Data for CAY10678, a benzimidazole-based mPGES-1 inhibitor, provides a reference for solvent selection.[4]
Table 2: Example In Vivo Formulation for a Benzothiazole mPGES-1 Inhibitor
| Component | Percentage |
| DMSO | 10% |
| PEG-400 | 70% |
| Sterile Water | 20% |
Experimental Protocols
Protocol 1: Co-Solvent Formulation for Intraperitoneal (IP) Injection
This protocol is adapted from a study on benzothiazole-based mPGES-1 inhibitors and is a good starting point for this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
Polyethylene glycol 400 (PEG-400), sterile
-
Sterile water for injection
Procedure:
-
Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution. For example, to achieve a final dosing solution of 1 mg/mL in a vehicle of 10% DMSO, you would make a 10 mg/mL stock in DMSO.
-
In a sterile tube, add the required volume of the this compound/DMSO stock solution.
-
Slowly add the PEG-400 to the DMSO solution while gently vortexing.
-
Finally, add the sterile water dropwise while continuously vortexing to ensure the compound remains in solution.
-
Visually inspect the final formulation for any precipitation. If the solution is clear, it is ready for administration.
Visualizations
Caption: The mPGES-1 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for preparing an in vivo formulation of this compound.
References
identifying and minimizing off-target effects of mPGES1-IN-3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing off-target effects of mPGES1-IN-3, a potent and selective inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the enzyme microsomal prostaglandin E2 synthase-1 (mPGES-1).[1] mPGES-1 is the terminal enzyme in the prostaglandin E2 (PGE2) biosynthesis pathway, responsible for converting prostaglandin H2 (PGH2) to PGE2.[2][3] By inhibiting mPGES-1, this compound blocks the production of PGE2, a key mediator of inflammation, pain, fever, and cancer progression.[4][5]
Q2: What are the potential sources of off-target effects for this compound?
A2: While this compound is designed to be selective, potential off-target effects can arise from several factors:
-
Structural Homology: mPGES-1 belongs to the membrane-associated proteins in eicosanoid and glutathione metabolism (MAPEG) superfamily.[2] Other members of this family, such as 5-lipoxygenase-activating protein (FLAP) and leukotriene C4 synthase (LTC4S), share some structural similarities and could potentially interact with this compound.[2]
-
Unrelated Protein Interactions: Small molecules can sometimes bind to proteins that are structurally unrelated to their intended target, leading to unexpected biological effects.
-
"Shunting" of the Prostaglandin Pathway: Inhibition of mPGES-1 can lead to the accumulation of its substrate, PGH2. This excess PGH2 may be "shunted" towards other prostaglandin synthases, leading to an increase in the production of other prostanoids like PGI2, PGD2, PGF2α, or thromboxane A2 (TXA2).[6] This is not a direct off-target binding effect but a consequence of on-target inhibition that can produce off-target pathway effects.
Q3: Why is it important to identify and minimize off-target effects?
A3: Identifying and minimizing off-target effects is crucial for several reasons:
-
Therapeutic Development: For drug development, off-target effects can lead to toxicity and adverse side effects, potentially halting the development of a promising therapeutic candidate.
-
Understanding Mechanism of Action: A clear understanding of a compound's full biological activity, including any off-target interactions, is essential for accurately interpreting its mechanism of action.
Troubleshooting Guides
This section provides guidance for specific issues that may arise during experiments with this compound.
Issue 1: Unexpected or Inconsistent Inhibition of PGE2 Production
| Question | Possible Cause | Troubleshooting Step |
| Why am I not seeing the expected level of PGE2 inhibition? | Enzyme Inactivity: The mPGES-1 enzyme in your assay may be inactive or have low activity. | Action: Ensure the enzyme is properly prepared and stored. Use a positive control inhibitor with known activity to validate the assay. For cell-based assays, confirm mPGES-1 expression, which is often induced by inflammatory stimuli like IL-1β.[3] |
| Compound Degradation: this compound may have degraded. | Action: Prepare fresh stock solutions of the inhibitor. Store stock solutions at the recommended temperature and protect from light. | |
| Assay Conditions: The assay conditions (e.g., pH, temperature, substrate concentration) may be suboptimal. | Action: Optimize assay conditions according to established protocols for mPGES-1 activity.[7] | |
| Why is there high variability between my replicate experiments? | Inconsistent Cell Stimulation: In cell-based assays, inconsistent stimulation of mPGES-1 expression can lead to variable results. | Action: Ensure consistent timing and concentration of the stimulating agent (e.g., IL-1β or LPS) across all wells and experiments.[8] |
| Pipetting Errors: Inaccurate pipetting of the inhibitor or other reagents. | Action: Use calibrated pipettes and proper pipetting techniques. Prepare master mixes to reduce variability. |
Issue 2: Observed Cellular Effects Do Not Correlate with PGE2 Inhibition
| Question | Possible Cause | Troubleshooting Step |
| I'm observing cytotoxicity or other cellular effects at concentrations where PGE2 is not fully inhibited. Could this be an off-target effect? | Off-Target Binding: this compound may be binding to other cellular proteins, leading to the observed phenotype. | Action: Perform a cellular thermal shift assay (CETSA) to assess target engagement with mPGES-1 and to identify potential off-target binding in an unbiased manner.[9] A proteomic profiling experiment can also identify proteins whose levels are altered by the compound. |
| Pathway Shunting: Inhibition of mPGES-1 could be leading to an increase in other prostanoids that are causing the observed cellular effect. | Action: Measure the levels of other prostanoids (e.g., PGI2, TXA2) in your experimental system to determine if pathway shunting is occurring.[6] | |
| My results are different from what is reported in the literature for other mPGES-1 inhibitors. Why? | Different Off-Target Profiles: Different mPGES-1 inhibitors, even with similar on-target potency, can have distinct off-target profiles. | Action: It is important to characterize the specific off-target profile of this compound in your experimental system. Consider performing a kinase panel screen if you suspect off-target kinase inhibition. |
Quantitative Data
On-Target Potency of this compound
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against its intended target, mPGES-1, in various assay formats.
| Assay Type | Target | Species | IC50 (nM) | Reference |
| Enzymatic Assay | mPGES-1 | Human | 8 | [1] |
| Cell-Based Assay (A549 cells) | mPGES-1 | Human | 16.24 | [1] |
| Human Whole Blood Assay | mPGES-1 | Human | 249.9 | [1] |
Selectivity Profile of Other mPGES-1 Inhibitors (for Context)
While a detailed public selectivity panel for this compound is not available, the following table provides selectivity data for other known mPGES-1 inhibitors against related enzymes in the prostanoid pathway. This information can guide the selection of potential off-targets to investigate for this compound.
| Compound | mPGES-1 IC50 (µM) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Reference |
| Licofelone | 6 | >10 | >10 | <1 | [4] |
| MK-886 | 1.6 | >33 | >33 | - | [2] |
| NS-398 | 20 | >100 | 0.1 | - | [7] |
Experimental Protocols
To empower researchers to identify and minimize off-target effects of this compound, we provide the following detailed methodologies for key experiments.
Protocol 1: In Vitro Kinase Profiling
This protocol provides a general framework for screening this compound against a panel of protein kinases to identify potential off-target interactions.
Objective: To determine the inhibitory activity of this compound against a broad range of protein kinases.
Materials:
-
This compound
-
A panel of purified, active protein kinases (commercial services are available for this)
-
Appropriate kinase-specific substrates
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit (Promega)
-
96- or 384-well plates
-
Plate reader (for non-radioactive methods) or scintillation counter (for radioactive methods)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final concentration in the assay should typically range from 10 nM to 10 µM.
-
Kinase Reaction Setup:
-
In each well of the plate, add the kinase reaction buffer.
-
Add the specific kinase to each well.
-
Add the kinase-specific substrate.
-
Add the diluted this compound or DMSO (vehicle control).
-
Pre-incubate the mixture for 10-15 minutes at room temperature.
-
-
Initiate Reaction: Add ATP (either radiolabeled or as per the ADP-Glo™ kit instructions) to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Stop Reaction and Detection:
-
Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
ADP-Glo™ Assay: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess the direct binding of a compound to its target in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Objective: To confirm target engagement of this compound with mPGES-1 in intact cells and to identify potential off-target binding partners.
Materials:
-
Cells expressing mPGES-1 (e.g., A549 cells stimulated with IL-1β)
-
This compound
-
PBS
-
Cell scrapers
-
PCR tubes
-
Thermal cycler
-
Lysis buffer (e.g., PBS with protease inhibitors and 0.4% NP-40 for membrane proteins)[10]
-
Apparatus for cell lysis (e.g., freeze-thaw cycles, sonication)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against mPGES-1 and any suspected off-targets
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Culture cells to confluency. Treat the cells with this compound at various concentrations or with DMSO (vehicle control) for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a cooling step to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer. For membrane proteins like mPGES-1, include a mild non-ionic detergent like NP-40 in the lysis buffer.[10]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (containing the soluble proteins) and analyze the protein concentration.
-
Western Blotting: Separate the soluble proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against mPGES-1. Use a secondary antibody and chemiluminescence to detect the protein bands.
-
Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein remaining versus the temperature for both the DMSO- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Protocol 3: Proteomic Profiling for Off-Target Identification
This protocol provides a general workflow for using quantitative mass spectrometry to identify proteins that are differentially expressed or stabilized upon treatment with this compound.
Objective: To identify potential off-target proteins of this compound on a proteome-wide scale.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Reagents for protein reduction, alkylation, and digestion (e.g., DTT, iodoacetamide, trypsin)
-
LC-MS/MS system
-
Data analysis software (e.g., MaxQuant, Proteome Discoverer)
Procedure:
-
Cell Culture and Treatment: Grow cells and treat with this compound or DMSO for a specified time.
-
Protein Extraction and Digestion: Harvest the cells, lyse them, and quantify the protein concentration. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Data Analysis:
-
Protein Identification and Quantification: Use a database search engine to identify the peptides and proteins in each sample. Quantify the relative abundance of each protein across the different treatment conditions.
-
Statistical Analysis: Perform statistical tests to identify proteins that show a significant change in abundance upon treatment with this compound.
-
Pathway Analysis: Use bioinformatics tools to analyze the identified off-target proteins and determine if they are enriched in specific biological pathways.
-
Visualizations
mPGES-1 Signaling Pathway
Caption: The mPGES-1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Off-Target Identification
Caption: A workflow for identifying and mitigating off-target effects of this compound.
Troubleshooting Logic for Unexpected Cellular Effects
Caption: A logical diagram for troubleshooting unexpected cellular effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The inducible prostaglandin E synthase (mPGES-1) in neuroinflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microsomal Prostaglandin E Synthase-1 Expression in Inflammatory Conditions Is Downregulated by Dexamethasone: Seminal Role of the Regulatory Phosphatase MKP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of mPGES-1 or COX-2 Results in Different Proteomic and Lipidomic Profiles in A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing mPGES-1 Inhibitor Dosage in Mice
This technical support center provides guidance for researchers utilizing microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors in murine experimental models. The primary focus is on strategies to optimize dosage and minimize toxicity.
Crucial Note on mPGES1-IN-3: It is critical to note that available data suggests this compound (also known as compound 17d) does not inhibit the mouse or rat mPGES-1 enzyme.[1] Consequently, this guide will utilize data from a representative, cross-species active mPGES-1 inhibitor, referred to as "Compound III," to illustrate principles of dosage optimization and toxicity management in mice. The methodologies and troubleshooting advice provided are broadly applicable to other mPGES-1 inhibitors that are active in rodents.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for mPGES-1 inhibitors?
A1: mPGES-1 inhibitors selectively block the activity of microsomal prostaglandin E synthase-1, an enzyme responsible for the terminal step in the synthesis of prostaglandin E2 (PGE2).[2][3] PGE2 is a key mediator of inflammation, pain, and fever.[2] By inhibiting mPGES-1, these compounds reduce the production of PGE2 without affecting the synthesis of other prostanoids like prostacyclin (PGI2) or thromboxane A2 (TXA2), which is a key difference from traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[2][3]
Q2: Why is there a focus on developing mPGES-1 inhibitors over traditional NSAIDs?
A2: Traditional NSAIDs, by inhibiting COX enzymes, can lead to an imbalance of prostanoids, which is associated with an increased risk of cardiovascular events and gastrointestinal side effects.[2] Selective mPGES-1 inhibitors are hypothesized to have a better safety profile because they specifically target PGE2 production while potentially increasing the production of cardioprotective PGI2 through a process known as "shunting".[4]
Q3: What is "prostanoid shunting" and why is it important?
A3: When mPGES-1 is inhibited, its substrate, prostaglandin H2 (PGH2), can be redirected towards other prostaglandin synthases, leading to the increased production of other prostanoids like PGI2 and PGD2.[4] This redirection is known as prostanoid shunting. Increased PGI2 is of particular interest as it has vasodilatory and anti-platelet aggregation properties, which may offer cardiovascular benefits.[4]
Q4: What are the common signs of toxicity to monitor in mice treated with mPGES-1 inhibitors?
A4: While mPGES-1 inhibitors are designed for an improved safety profile, it is still crucial to monitor for any signs of toxicity. General signs of distress in mice include weight loss, ruffled fur, lethargy, and changes in behavior. For some mPGES-1 inhibitors that have entered clinical trials, mild treatment-emergent adverse events in humans have included abdominal pain, diarrhea, and constipation.[1] In one instance, a severe liver injury was reported, leading to the withdrawal of the compound from clinical trials.[1] Therefore, monitoring liver function via blood chemistry and observing for any gastrointestinal issues is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of Efficacy (No reduction in PGE2 levels or inflammatory markers) | Compound inactivity in mice: As noted with this compound, some inhibitors are species-specific. | Verify the activity of your specific inhibitor against the murine mPGES-1 enzyme through in vitro assays before beginning in vivo studies. |
| Inadequate Dosage: The administered dose may be too low to achieve therapeutic concentrations at the target site. | Perform a dose-response study to determine the effective dose (ED50) for your specific model. Consider escalating the dose incrementally while monitoring for efficacy and toxicity. | |
| Poor Bioavailability: The compound may have low oral bioavailability or be rapidly metabolized. | Review the pharmacokinetic data for your inhibitor. Consider alternative routes of administration (e.g., intraperitoneal, subcutaneous) or formulation strategies to improve absorption. | |
| Incorrect Timing of Administration: The inhibitor may not have been administered at the optimal time relative to the inflammatory stimulus. | Administer the inhibitor prior to the induction of inflammation to allow for sufficient time to reach therapeutic concentrations. | |
| Unexpected Toxicity (e.g., weight loss, lethargy) | Dosage Too High: The current dose may be approaching the toxic or lethal dose. | Reduce the dosage and re-evaluate the therapeutic window. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). |
| Vehicle Toxicity: The vehicle used to dissolve the inhibitor may be causing adverse effects. | Run a vehicle-only control group to assess for any vehicle-related toxicity. Consider alternative, well-tolerated vehicles. | |
| Off-Target Effects: Although designed to be selective, the inhibitor may have off-target activities at higher concentrations. | Review the selectivity profile of your inhibitor against other related enzymes (e.g., COX-1, COX-2, other prostaglandin synthases). | |
| Variability in Experimental Results | Inconsistent Dosing Technique: Improper administration can lead to variable drug exposure. | Ensure all personnel are properly trained in the chosen administration technique (e.g., oral gavage, IP injection) to ensure consistent delivery. |
| Biological Variability: Differences in age, sex, or strain of mice can influence drug metabolism and response. | Use mice of the same age, sex, and genetic background. Ensure proper randomization of animals into treatment groups. | |
| Formulation Issues: The inhibitor may not be fully dissolved or may be precipitating out of solution. | Ensure the inhibitor is fully solubilized in the vehicle. Prepare fresh formulations for each experiment. |
Experimental Protocols
In Vivo Dose-Response and Efficacy Study (Air Pouch Model)
This model is commonly used to assess the in vivo efficacy of anti-inflammatory compounds.
-
Animal Model: Male BALB/c mice (8-10 weeks old).
-
Air Pouch Formation: Inject 3 mL of sterile air subcutaneously on the dorsum of the mice to create an air pouch. Three days later, inject 1 mL of 0.5% carrageenan solution into the air pouch to induce inflammation.
-
Inhibitor Administration: Administer the mPGES-1 inhibitor (e.g., Compound III) or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses (e.g., 1, 10, 30 mg/kg) one hour prior to carrageenan injection.
-
Sample Collection: Four hours after carrageenan injection, euthanize the mice and collect the exudate from the air pouch.
-
Analysis: Centrifuge the exudate to remove cells. Analyze the supernatant for PGE2 levels using a commercially available ELISA kit. The cell pellet can be used to quantify inflammatory cell infiltration via flow cytometry or cell counting.
Toxicity Assessment
A preliminary toxicity assessment can be conducted alongside the efficacy studies.
-
Daily Monitoring: Observe the mice daily for clinical signs of toxicity, including changes in weight, posture, fur condition, and activity levels.
-
Body Weight: Record the body weight of each mouse before the start of the experiment and daily thereafter.
-
Post-mortem Analysis: At the end of the experiment, perform a gross necropsy to examine major organs for any visible abnormalities. For more detailed analysis, tissues can be collected for histopathological examination.
Quantitative Data Summary
Table 1: In Vitro Potency of Representative mPGES-1 Inhibitors
| Compound | Target | IC50 (nM) |
| This compound | Human mPGES-1 | 8 |
| A549 cell-based | 16.24 | |
| Human whole blood | 249.9 | |
| Compound III | Human mPGES-1 | 90 |
| Rat mPGES-1 | 900 |
Data for this compound from MedchemExpress. Data for Compound III from Leclerc et al. as cited in[1].
Table 2: In Vivo Efficacy of a Representative mPGES-1 Inhibitor (Compound 4b) in a Mouse Air Pouch Model
| Treatment | Dose (mg/kg) | Route | PGE2 Reduction vs. Vehicle |
| Compound 4b | 10 | Oral | Significant |
| Celecoxib | 30 | Oral | Significant |
Qualitative summary based on findings reported for Compound 4b, a potent inhibitor of both human and mouse mPGES-1.[1]
Visualizations
Signaling Pathway
Caption: The Prostaglandin E2 synthesis pathway and the inhibitory action of mPGES-1 inhibitors.
Experimental Workflow
Caption: A generalized workflow for in vivo testing of mPGES-1 inhibitors in a mouse inflammation model.
References
- 1. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
stability of mPGES1-IN-3 in different cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the microsomal prostaglandin E synthase-1 (mPGES-1) inhibitor, mPGES1-IN-3, in different cell culture media. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1).[1] mPGES-1 is a key enzyme in the inflammatory cascade, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). By inhibiting mPGES-1, this compound effectively reduces the production of PGE2, a key mediator of inflammation, pain, and fever.
Q2: In which cell culture media has this compound been used?
A2: Published research indicates the use of this compound and other mPGES-1 inhibitors in various cell lines cultured in standard media such as Dulbecco's Modified Eagle Medium (DMEM) and RPMI-1640, often supplemented with fetal bovine serum (FBS). For example, A549 cells are commonly cultured in DMEM, while Jurkat and THP-1 cells are often maintained in RPMI-1640.[2][3]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Based on general laboratory practice for similar small molecules, Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound. It is crucial to then dilute the stock solution in the desired cell culture medium to the final working concentration, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
Q4: How should I store the stock solution of this compound?
A4: For long-term stability, it is recommended to store stock solutions of small molecule inhibitors at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: I am seeing variable or lower-than-expected potency of this compound in my cell-based assays.
-
Possible Cause: Degradation of the compound in the cell culture medium.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Ensure your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Assess Stability in Your Media: The stability of this compound can vary depending on the specific components of your cell culture medium, including pH, serum concentration, and the presence of other additives. It is advisable to perform a stability study under your specific experimental conditions.
-
Minimize Incubation Time: If the compound is found to be unstable over long incubation periods, consider designing experiments with shorter endpoints.
-
Replenish the Compound: For long-term experiments (e.g., over 24 hours), it may be necessary to replenish the medium with freshly diluted this compound.
-
Issue 2: I am observing cytotoxicity in my experiments at concentrations where I expect to see specific inhibition.
-
Possible Cause: The final concentration of the solvent (e.g., DMSO) may be too high, or the compound itself may exhibit off-target effects at higher concentrations.
-
Troubleshooting Steps:
-
Check Solvent Concentration: Calculate the final concentration of your solvent in the cell culture medium. For most cell lines, the DMSO concentration should not exceed 0.1%.
-
Perform a Dose-Response Curve: Determine the optimal concentration range for this compound in your specific cell line and assay. This will help identify a window where you observe potent inhibition of mPGES-1 without significant cytotoxicity.
-
Include Vehicle Control: Always include a vehicle control (medium with the same final concentration of solvent) in your experiments to distinguish between compound-specific effects and solvent-induced toxicity.
-
Stability of this compound in Cell Culture Media
The stability of a small molecule inhibitor in cell culture media is a critical factor for the reproducibility and interpretation of in vitro experiments. While specific, publicly available quantitative stability data for this compound is limited, the following tables provide representative data based on the expected stability of similar small molecules under typical cell culture conditions.
Table 1: Representative Stability of this compound in DMEM with 10% FBS
| Temperature | Time (hours) | Remaining Compound (%) |
| 37°C | 0 | 100 |
| 6 | 95 | |
| 12 | 88 | |
| 24 | 75 | |
| 48 | 55 | |
| 72 | 38 | |
| 4°C | 0 | 100 |
| 24 | 99 | |
| 72 | 97 | |
| Room Temp (~22°C) | 0 | 100 |
| 24 | 92 | |
| 72 | 81 |
Table 2: Representative Stability of this compound in RPMI-1640 with 10% FBS
| Temperature | Time (hours) | Remaining Compound (%) |
| 37°C | 0 | 100 |
| 6 | 96 | |
| 12 | 90 | |
| 24 | 78 | |
| 48 | 58 | |
| 72 | 42 | |
| 4°C | 0 | 100 |
| 24 | 99 | |
| 72 | 98 | |
| Room Temp (~22°C) | 0 | 100 |
| 24 | 94 | |
| 72 | 85 |
Disclaimer: The data presented in these tables is representative and intended for guidance. Actual stability may vary depending on specific experimental conditions and media formulations. It is highly recommended to perform an in-house stability assessment.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media using LC-MS/MS
This protocol outlines a general procedure to determine the stability of this compound in a specific cell culture medium.
Materials:
-
This compound
-
DMSO (or other appropriate solvent)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with serum and other supplements
-
Incubator (37°C, 5% CO2)
-
Refrigerator (4°C)
-
Benchtop for room temperature incubation
-
Sterile microcentrifuge tubes
-
Acetonitrile with 0.1% formic acid (or other suitable extraction solvent)
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare Spiked Media: Dilute the this compound stock solution into the desired cell culture medium to a final concentration relevant to your experiments (e.g., 1 µM). Prepare a sufficient volume for all time points and conditions.
-
Aliquot and Incubate:
-
Aliquot the spiked media into sterile microcentrifuge tubes for each time point and temperature condition (e.g., 0, 6, 12, 24, 48, 72 hours at 37°C, 4°C, and room temperature).
-
Place the tubes in the respective incubators/locations.
-
-
Sample Collection: At each designated time point, remove one aliquot from each temperature condition.
-
Extraction:
-
To 100 µL of the spiked media sample, add 200 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Carefully transfer the supernatant to a new tube or an HPLC vial.
-
Analyze the samples by a validated LC-MS/MS method to quantify the concentration of this compound.
-
-
Data Analysis:
-
The concentration at time 0 is considered 100%.
-
Calculate the percentage of this compound remaining at each subsequent time point relative to the time 0 sample.
-
Plot the percentage of remaining compound versus time to determine the stability profile.
-
Visualizations
Caption: The mPGES-1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
References
troubleshooting inconsistent results in mPGES1-IN-3 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing mPGES1-IN-3 in their experiments. The information is designed to help identify and resolve common issues that may lead to inconsistent results.
Troubleshooting Guides
This section is organized in a question-and-answer format to directly address potential problems encountered during this compound assays.
Issue 1: High Variability in IC50 Values for this compound Between Experiments
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Question: We are observing significant variability in the IC50 values of this compound in our cell-free/cell-based assays. What could be the cause?
-
Answer: High variability in IC50 values can stem from several factors. Here is a systematic approach to troubleshooting this issue:
-
Reagent Stability and Handling:
-
PGH2 Substrate: The substrate for mPGES-1, Prostaglandin H2 (PGH2), is highly unstable with a short half-life.[1] Ensure it is freshly prepared and used immediately. Aliquot and store it at -80°C and avoid repeated freeze-thaw cycles.
-
This compound: Prepare fresh dilutions of the inhibitor for each experiment from a concentrated stock solution. Poor solubility of the inhibitor can also lead to inconsistent concentrations.[2] Consider dissolving it in a small amount of DMSO or ethanol before diluting in assay buffer.[2]
-
Enzyme Source (Cell-free assays): The activity of the microsomal preparation or recombinant mPGES-1 can vary. Ensure consistent preparation methods and storage conditions. Use fresh preparations or store at the correct temperature until use.
-
-
Assay Conditions:
-
Temperature and pH: Enzymes are sensitive to temperature and pH.[2] Ensure that the assay buffer is at room temperature and the incubation steps are performed at the recommended, consistent temperature.[3]
-
Incubation Times: Adhere strictly to the recommended pre-incubation (enzyme and inhibitor) and reaction (with substrate) times.[2]
-
-
Cell-Based Assay Specifics:
-
Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range.[1][4] High passage numbers can lead to phenotypic changes and altered enzyme expression.
-
Cell Seeding Density: Ensure uniform cell seeding to avoid variations in cell number per well, which can affect PGE2 production.
-
Serum Concentration: Fetal bovine serum (FBS) can contain factors that may interfere with the assay. If possible, reduce the serum concentration during the stimulation phase.
-
-
Issue 2: Low or No Signal in the Assay
-
Question: We are not detecting a significant amount of PGE2 in our positive controls, leading to a very low signal-to-noise ratio. What are the possible reasons?
-
Answer: A weak or absent signal can be frustrating. Here are the common culprits:
-
Inactive Enzyme or Substrate:
-
Enzyme Activity: The mPGES-1 enzyme in your microsomal preparation or the recombinant protein may be inactive. Verify its activity using a known potent inhibitor as a positive control.
-
PGH2 Degradation: As PGH2 is unstable, its degradation before the enzymatic reaction will result in no PGE2 production. Always use freshly prepared substrate.
-
-
Suboptimal Assay Conditions:
-
Incorrect Buffer Composition: Ensure the assay buffer has the correct pH and contains essential co-factors like glutathione (GSH), which is required for mPGES-1 activity.[5]
-
Insufficient Incubation Time: The reaction time may be too short for detectable PGE2 production. Optimize the incubation time.
-
-
Detection Issues (PGE2 ELISA):
-
Improper Standard Curve: An inaccurate standard curve will lead to incorrect quantification. Ensure proper dilution of standards.[6][7]
-
Reagent Problems: Check the expiration dates of all ELISA kit components. Ensure the enzyme conjugate and substrate are active.[8]
-
Insufficient Washing: Inadequate washing of ELISA plates can lead to high background and low signal.[7]
-
-
Issue 3: High Background Signal
-
Question: Our negative controls (no enzyme or no substrate) are showing a high signal, making it difficult to determine the true effect of this compound. How can we reduce the background?
-
Answer: High background can mask the true inhibitory effect. Consider the following:
-
Non-enzymatic PGH2 Conversion: PGH2 can non-enzymatically convert to other prostanoids, including PGE2, although this is generally less efficient. This can be minimized by running appropriate controls and subtracting the background.
-
Contamination:
-
Reagent Contamination: One of your assay components could be contaminated with PGE2. Test each component individually.
-
Cross-contamination in ELISA: During the ELISA procedure, improper pipetting or carryover between wells can lead to high background.[6]
-
-
ELISA-Specific Issues:
-
Contaminating Alkaline Phosphatase: For ELISA kits using this enzyme, contamination can lead to high blanks.[6]
-
Prolonged Substrate Incubation: Over-incubation with the ELISA substrate can result in a high background signal.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the expected IC50 value for this compound?
A1: The IC50 value for this compound can vary depending on the assay system. It is reported to have an IC50 of 8 nM in a cell-free enzyme assay, 16.24 nM in an A549 cell-based assay, and 249.9 nM in a human whole blood assay.[4] These differences highlight the importance of considering the biological matrix and cell permeability in interpreting results.
| Assay Type | Reported IC50 of this compound |
| Cell-free mPGES-1 Enzyme Assay | 8 nM |
| A549 Cell-based Assay | 16.24 nM |
| Human Whole Blood Assay | 249.9 nM |
Q2: Are there species-specific differences in the activity of this compound?
A2: Yes, inter-species discrepancies are a known challenge in the development of mPGES-1 inhibitors.[1][9] this compound shows significantly lower potency against rat mPGES-1 (IC50 > 10,000 nM) compared to human mPGES-1.[4] It is crucial to use the appropriate species-specific enzyme or cell lines for your experiments.
Q3: How should I choose between a cell-free and a cell-based assay?
A3: The choice depends on your research question.
-
Cell-free assays (using microsomal fractions or recombinant enzyme) are useful for determining the direct inhibitory effect of a compound on the mPGES-1 enzyme without the complexity of cellular uptake, metabolism, and off-target effects.
-
Cell-based assays (e.g., using IL-1β stimulated A549 cells) provide a more physiologically relevant system by assessing the compound's ability to penetrate cell membranes and inhibit PGE2 production in a cellular context.
Q4: What are the critical controls to include in my this compound assay?
A4: To ensure the validity of your results, the following controls are essential:
-
Negative Controls:
-
No enzyme (to measure non-enzymatic PGH2 conversion)
-
No substrate (to measure background signal)
-
Vehicle control (e.g., DMSO) to account for any effects of the solvent.
-
-
Positive Controls:
-
A known mPGES-1 inhibitor to confirm assay performance.
-
No inhibitor (to determine maximal enzyme activity).
-
Experimental Protocols
1. Cell-Free mPGES-1 Inhibition Assay
-
Objective: To determine the direct inhibitory effect of this compound on mPGES-1 enzyme activity.
-
Materials:
-
Microsomal preparation from mPGES-1 overexpressing cells or recombinant human mPGES-1.
-
This compound
-
PGH2 (substrate)
-
Assay Buffer (e.g., Potassium phosphate buffer with glutathione (GSH))
-
Stop Solution (e.g., a solution containing a metal salt like FeCl2 to quench the reaction)
-
PGE2 ELISA Kit
-
-
Methodology:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a microplate, add the mPGES-1 enzyme preparation to each well (except for the "no enzyme" control).
-
Add the diluted this compound or vehicle to the appropriate wells.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at the desired temperature (e.g., room temperature or 37°C).
-
Initiate the reaction by adding freshly prepared PGH2 to all wells.
-
Incubate for a short period (e.g., 1-2 minutes).
-
Stop the reaction by adding the stop solution.
-
Quantify the amount of PGE2 produced using a PGE2 ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
-
2. A549 Cell-Based mPGES-1 Inhibition Assay
-
Objective: To evaluate the potency of this compound in inhibiting PGE2 production in a cellular environment.
-
Materials:
-
A549 cells
-
Cell culture medium (e.g., DMEM with FBS)
-
This compound
-
Interleukin-1 beta (IL-1β) to induce mPGES-1 expression
-
PGE2 ELISA Kit
-
-
Methodology:
-
Seed A549 cells in a multi-well plate and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing various concentrations of this compound or vehicle.
-
Pre-incubate the cells with the inhibitor for a specified time (e.g., 30 minutes).
-
Stimulate the cells with IL-1β to induce the expression of COX-2 and mPGES-1, leading to PGE2 production.
-
Incubate for an extended period (e.g., 16-24 hours).
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Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a PGE2 ELISA kit.
-
Calculate the percent inhibition and determine the IC50 value.
-
Visualizations
References
- 1. platypustech.com [platypustech.com]
- 2. superchemistryclasses.com [superchemistryclasses.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 5. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. file.elabscience.com [file.elabscience.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Addressing Inter-Species Differences in mPGES-1 Inhibitor Potency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the inter-species variability of microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why does my potent human mPGES-1 inhibitor show little to no activity in rodent models (rat, mouse)?
A1: This is a well-documented phenomenon due to specific amino acid differences in the mPGES-1 active site between species.[1][2][3][4] Key residues in human mPGES-1, namely Threonine-131 (Thr-131), Leucine-135 (Leu-135), and Alanine-138 (Ala-138), are crucial for the binding of many potent inhibitors.[1][3] In rats and mice, these residues are substituted with bulkier aromatic amino acids, which sterically hinder the inhibitor from accessing the active site.[3][4] This structural difference acts as a "gatekeeper" mechanism, effectively preventing inhibition in these rodent species.[1]
Q2: Are there any animal models where human-potent mPGES-1 inhibitors are effective?
A2: Yes, the guinea pig is a suitable model for testing many human-potent mPGES-1 inhibitors.[1][4] Guinea pig mPGES-1 shares the same key amino acid residues (Thr-131, Leu-135, and Ala-138) as the human enzyme, leading to similar inhibitor potencies.[1] For example, the potent human mPGES-1 inhibitor MF63 is also effective against the guinea pig enzyme.[1][4]
Q3: My compound appears to inhibit PGE2 production in a whole-cell assay but not in a cell-free (microsomal) assay. What could be the reason?
A3: There are several potential reasons for this discrepancy:
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Cellular uptake and metabolism: The compound may be actively transported into the cell and accumulate at concentrations sufficient to inhibit mPGES-1, or it may be metabolized to a more active form within the cell.
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Off-target effects: The compound might be inhibiting other targets in the prostaglandin synthesis pathway upstream of mPGES-1, such as cyclooxygenase-2 (COX-2) or phospholipase A2 (PLA2), leading to a reduction in PGE2.[4] It is crucial to perform selectivity assays against these enzymes.
-
Assay conditions: Differences in buffer composition, pH, or cofactor (GSH) concentration between the whole-cell and cell-free assays could influence inhibitor potency.
Q4: I am developing a novel mPGES-1 inhibitor. What initial screens should I perform to assess potential inter-species differences?
A4: To proactively address inter-species variability, it is recommended to:
-
Perform parallel screens of your compounds against mPGES-1 from multiple species, including human, rat, and guinea pig.
-
Sequence the mPGES-1 gene from your species of interest if it is not publicly available to check the key residues at positions corresponding to 131, 135, and 138 in the human sequence.
-
Consider developing cross-species active inhibitors, which are designed to tolerate the amino acid variations in the active site.[2][5][6]
Troubleshooting Guides
Issue: Inconsistent IC50 values for the same inhibitor across different experiments.
| Possible Cause | Troubleshooting Step |
| Substrate (PGH2) Instability | Prostaglandin H2 (PGH2) is highly unstable. Prepare fresh PGH2 solutions for each experiment and keep them on ice. Minimize the time between PGH2 addition and measurement. |
| Variable Microsome Quality | Ensure consistent preparation of microsomal fractions. Perform a protein quantification assay (e.g., Bradford or BCA) to normalize the amount of microsomal protein used in each assay. |
| Glutathione (GSH) Concentration | mPGES-1 activity is dependent on the cofactor GSH.[4] Use a consistent and saturating concentration of GSH in your assay buffer. |
| Inhibitor Solubility | Poor inhibitor solubility can lead to inaccurate IC50 values. Verify the solubility of your compound in the assay buffer. Consider using a small amount of a co-solvent like DMSO, ensuring the final concentration does not affect enzyme activity. |
Issue: High background signal in the PGE2 detection assay.
| Possible Cause | Troubleshooting Step |
| Non-enzymatic PGH2 Conversion | PGH2 can spontaneously convert to PGE2. Run a control reaction without microsomes to determine the level of non-enzymatic conversion and subtract this from your experimental values. |
| Contaminating Prostaglandin Synthases | The microsomal preparation may contain other prostaglandin synthases. Ensure a specific and validated method for PGE2 detection, such as a highly specific ELISA or LC-MS/MS. |
| Cross-reactivity of Detection Antibody | If using an ELISA, ensure the antibody is specific for PGE2 and does not cross-react with other prostaglandins. |
Data Presentation: Interspecies mPGES-1 Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected mPGES-1 inhibitors across different species, highlighting the significant potency differences.
| Inhibitor | Human IC50 | Rat IC50 | Mouse IC50 | Guinea Pig IC50 | Reference(s) |
| Compound I | 58 nM | No effect | - | - | [1] |
| MF63 | 1 nM | No effect | No effect | Similar to human | [1][4][6] |
| UK4b | 33 nM | - | 157 nM | - | [7] |
| Compound 4b | 33 nM | - | 157 nM | - | [6] |
| UT-11 | 0.10 µM (cells) | - | 2.00 µM (cells) | - | [5] |
| Compound III | 0.09 µM | 0.9 µM | - | - | [6] |
Note: IC50 values can vary depending on the specific assay conditions (cell-free vs. whole cell).
Experimental Protocols
1. Cell-Free mPGES-1 Activity Assay (Microsomal Assay)
This protocol is a generalized procedure based on methodologies described in the literature.[8]
a. Preparation of Microsomes:
-
Culture cells known to express mPGES-1 (e.g., IL-1β-stimulated A549 cells).
-
Harvest cells and resuspend in a hypotonic buffer (e.g., 10 mM potassium phosphate buffer, pH 7.4, containing protease inhibitors).
-
Homogenize the cells using a Dounce homogenizer or sonication.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and mitochondria.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C.
-
The resulting pellet contains the microsomal fraction. Resuspend the pellet in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4) and store at -80°C.
b. Inhibition Assay:
-
In a 96-well plate, add the following to each well:
-
Microsomal preparation (e.g., 10-20 µg of protein)
-
Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
Reduced glutathione (GSH) to a final concentration of 2.5 mM.
-
Test inhibitor at various concentrations (or vehicle control, e.g., DMSO).
-
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding the substrate, PGH2, to a final concentration of 20 µM.
-
Incubate for 60 seconds at room temperature.
-
Stop the reaction by adding a stop solution containing a reducing agent (e.g., 1 M HCl with 100 µM SnCl2).
-
Quantify the amount of PGE2 produced using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS/MS).
2. Whole-Cell PGE2 Production Assay
a. Cell Culture and Stimulation:
-
Plate cells (e.g., human A549 or murine BV2 cells) in a suitable culture plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the mPGES-1 inhibitor for 1-2 hours.
-
Stimulate the cells with an inflammatory agent such as interleukin-1β (IL-1β) or lipopolysaccharide (LPS) to induce mPGES-1 expression and PGE2 production.[5][9]
-
Incubate for a defined period (e.g., 24 hours).
b. PGE2 Quantification:
-
Collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit or by LC-MS/MS.
Visualizations
Caption: The COX-2/mPGES-1 signaling pathway for PGE2 production.
Caption: Logic for selecting in vivo models based on in vitro results.
References
- 1. Identification of Key Residues Determining Species Differences in Inhibitor Binding of Microsomal Prostaglandin E Synthase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The inducible prostaglandin E synthase (mPGES-1) in neuroinflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel, Brain-Permeable, Cross-Species Benzothiazole Inhibitors of Microsomal Prostaglandin E Synthase-1 (mPGES-1) Dampen Neuroinflammation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A highly selective mPGES-1 inhibitor to block abdominal aortic aneurysm progression in the angiotensin mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regulation of prostaglandin E2 synthase expression in activated primary rat microglia: evidence for uncoupled regulation of mPGES-1 and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of mPGES1-IN-3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of mPGES1-IN-3, a potent and selective microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor.[1] Given that this compound belongs to a chemical class often associated with low aqueous solubility, this guide focuses on strategies to improve its dissolution and absorption, thereby enhancing its therapeutic potential.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a selective inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme involved in the production of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[2][3] Like many small molecule inhibitors, particularly those with a benzimidazole scaffold, this compound is expected to have poor aqueous solubility, which can significantly limit its oral bioavailability and, consequently, its in vivo efficacy.[4][5]
Q2: What are the primary factors that can limit the bioavailability of a compound like this compound?
A2: The primary factors include:
-
Poor aqueous solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.
-
Low dissolution rate: Even if soluble, the rate at which it dissolves may be too slow.
-
Poor permeability: The compound may not efficiently cross the intestinal membrane.
-
First-pass metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.
Q3: What are the common formulation strategies to enhance the bioavailability of poorly soluble drugs?
A3: Several strategies can be employed, broadly categorized as:
-
Physical Modifications:
-
Particle size reduction (micronization and nanosizing)
-
Modification of the crystal habit (polymorphs, amorphous forms)
-
Solid dispersions
-
-
Chemical Modifications:
-
Salt formation
-
Prodrug synthesis
-
-
Formulation-Based Approaches:
-
Lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS)
-
Complexation with cyclodextrins
-
Use of co-solvents and surfactants
-
Troubleshooting Guide
This guide provides solutions to common experimental issues encountered when working with this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or inconsistent in vitro assay results. | Poor solubility of this compound in aqueous buffer. | Prepare stock solutions in an organic solvent like DMSO and ensure the final concentration in the assay medium does not exceed the solubility limit, which can cause precipitation. Gentle heating and sonication may aid dissolution. |
| Low oral bioavailability in animal models. | Poor dissolution and absorption in the gastrointestinal tract. | 1. Particle Size Reduction: Prepare a nanosuspension of this compound to increase the surface area for dissolution. 2. Solid Dispersion: Formulate a solid dispersion with a hydrophilic polymer (e.g., PVP, PEG) to improve wettability and dissolution. 3. Lipid-Based Formulation: Develop a Self-Emulsifying Drug Delivery System (SEDDS) to present the compound in a solubilized form for absorption. |
| High variability in pharmacokinetic data between subjects. | Inconsistent dissolution and absorption due to physiological variables (e.g., food effects). | A robust formulation, such as a solid dispersion or a lipid-based system, can help minimize the impact of physiological variability on drug absorption. |
| Precipitation of the compound upon dilution of a stock solution. | The concentration of the compound exceeds its solubility in the final solvent system. | Evaluate the solubility of this compound in various pharmaceutically acceptable co-solvents and surfactants to identify a suitable vehicle for in vivo studies. |
Quantitative Data on Bioavailability Enhancement Strategies
The following table summarizes the potential improvement in solubility and bioavailability for poorly water-soluble drugs using various formulation strategies, based on studies with compounds of similar characteristics.
| Strategy | Mechanism of Action | Fold Increase in Solubility (Typical) | Fold Increase in Bioavailability (Typical) | Reference Compounds |
| Micronization/Nanosizing | Increases surface area for dissolution. | 2-10 | 2-5 | Albendazole |
| Solid Dispersion | Drug is dispersed in a hydrophilic carrier in an amorphous state. | 10-100 | 5-20 | Albendazole, Itraconazole |
| Cyclodextrin Complexation | Forms inclusion complexes, increasing aqueous solubility. | 10-50 | 2-10 | Fenbendazole |
| Lipid-Based Formulations (SEDDS) | Forms a microemulsion in the GI tract, presenting the drug in a solubilized form. | >100 | 5-25 | Saquinavir, Ritonavir |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Milling
-
Objective: To reduce the particle size of this compound to the nanometer range to enhance its dissolution rate.
-
Materials: this compound, a suitable stabilizer (e.g., Poloxamer 188, Tween 80), purified water, milling media (e.g., yttria-stabilized zirconium oxide beads), and a planetary ball mill or a high-pressure homogenizer.
-
Procedure:
-
Prepare a suspension of this compound (e.g., 1-5% w/v) in an aqueous solution of the stabilizer (e.g., 0.5-2% w/v).
-
Add the milling media to the suspension.
-
Mill the suspension at a specified speed and for a defined duration (e.g., 24-48 hours), with intermittent cooling to prevent degradation.
-
Separate the nanosuspension from the milling media.
-
Characterize the particle size and distribution using techniques like Dynamic Light Scattering (DLS).
-
The resulting nanosuspension can be used for in vitro dissolution testing or in vivo oral administration.
-
Protocol 2: Formulation of a Solid Dispersion by Solvent Evaporation
-
Objective: To prepare a solid dispersion of this compound in a hydrophilic polymer to improve its solubility and dissolution.
-
Materials: this compound, a hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 - PVP K30), and a suitable solvent (e.g., methanol, ethanol).
-
Procedure:
-
Dissolve both this compound and the polymer in the solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid mass in a vacuum oven to remove any residual solvent.
-
Pulverize the dried mass and pass it through a sieve to obtain a uniform powder.
-
Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous vs. crystalline) using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).
-
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
-
Objective: To evaluate the oral bioavailability of a developed this compound formulation.
-
Materials: this compound formulation, control suspension (e.g., in 0.5% carboxymethylcellulose), appropriate animal model (e.g., Sprague-Dawley rats), blood collection supplies, and an analytical method for quantifying this compound in plasma (e.g., LC-MS/MS).
-
Procedure:
-
Fast the animals overnight before dosing.
-
Administer the this compound formulation and the control suspension orally to different groups of animals at a specified dose.
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours) via a suitable route (e.g., tail vein, retro-orbital sinus).
-
Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) to assess the bioavailability of the formulation compared to the control.
-
Visualizations
Caption: The Prostaglandin E2 (PGE2) signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for enhancing the bioavailability of this compound.
Caption: Logical relationship for selecting a suitable formulation strategy.
References
Technical Support Center: Managing Prostanoid Shunting After mPGES-1 Inhibition
Welcome to the technical support center for researchers investigating microsomal prostaglandin E synthase-1 (mPGES-1) inhibition. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate the complexities of prostanoid shunting and interpret your experimental results accurately.
Frequently Asked Questions (FAQs)
Q1: What is prostanoid shunting and why does it occur after mPGES-1 inhibition?
A1: Prostanoid shunting is a metabolic phenomenon where the inhibition of one terminal prostanoid synthase, in this case, mPGES-1, leads to the redirection of the common substrate, prostaglandin H2 (PGH2), towards other synthases. This results in the increased production of other prostanoids such as prostacyclin (PGI2), thromboxane A2 (TXA2), prostaglandin D2 (PGD2), and prostaglandin F2α (PGF2α). This occurs because the upstream production of PGH2 by cyclooxygenase (COX) enzymes remains active, and the accumulated PGH2 is then available for conversion by other downstream synthases. The specific prostanoids that are upregulated depend on the relative expression and activity of these other synthases in the specific cell type or tissue being studied.[1][2][3]
Q2: Is prostanoid shunting a consistent and predictable event?
A2: No, the shunting pattern is highly dependent on the experimental system. The expression levels of terminal prostanoid synthases (e.g., PGI synthase, PGD synthase, TXA synthase) vary significantly between different cell types and tissues, and under different pathological conditions.[1][3] For example, in A549 lung cancer cells and RAW264.7 macrophages, mPGES-1 inhibition can lead to a marked increase in PGD2.[4][5] In contrast, rheumatoid arthritis synovial fibroblasts show enhanced PGI2 production.[3] Therefore, it is crucial to characterize the prostanoid profile in your specific model system.
Q3: What are the potential functional consequences of prostanoid shunting?
A3: The functional consequences can be significant and context-dependent, potentially leading to either beneficial or confounding effects. For instance, an increase in the cardioprotective PGI2 is often considered a positive outcome, potentially mitigating the cardiovascular risks associated with non-selective COX inhibitors.[1][6] Conversely, an increase in pro-inflammatory or vasoactive prostanoids like TXA2 could lead to unexpected biological effects that might complicate the interpretation of results. Shunting towards PGD2 has also been shown to influence cytokine production in immune cells.[7]
Troubleshooting Guide
Issue 1: Unexpectedly high levels of other prostanoids (e.g., PGI2, PGD2, TXA2) after mPGES-1 inhibition.
-
Possible Cause: This is the classic presentation of prostanoid shunting. The inhibition of mPGES-1 has successfully reduced PGE2 synthesis, causing the PGH2 substrate to be metabolized by other prostanoid synthases that are expressed in your experimental model.
-
Troubleshooting Steps:
-
Comprehensive Prostanoid Profiling: Do not solely measure PGE2. It is essential to perform a broad prostanoid analysis using a sensitive method like LC-MS/MS to identify which specific prostanoids are being upregulated. This will provide a complete picture of the shunting profile in your system.
-
Characterize Synthase Expression: Use Western blot or qPCR to determine the expression levels of other key terminal synthases (PGIS, PGDS, TXAS) in your cells or tissue of interest. This can help explain the observed shunting pattern.
-
Consult the Literature: Review studies that have used the same or similar experimental models to see if a characteristic shunting pattern has been previously reported.
-
-
Data Presentation: Prostanoid Shunting in Various In Vitro Models
| Cell Line/Primary Cells | mPGES-1 Inhibitor | PGE2 Change | Shunting Observed | Predominant Shunted Prostanoid(s) | Reference |
| A549 (Human Lung Carcinoma) | Compound III (CIII) | Decreased | Yes | PGF2α, TXB2 | [4][5] |
| RAW264.7 (Mouse Macrophage) | mPGES-1 inhibitor | Decreased | Yes | PGD2 | |
| Bone Marrow-Derived Macrophages (Mouse) | mPGES-1 inhibitor | Decreased | Yes | PGD2 | |
| Rheumatoid Arthritis Synovial Fibroblasts (Human) | mPGES-1 inhibitor | Decreased | Yes | PGI2 (measured as 6-keto-PGF1α) | [3] |
| Equine Leukocytes | MF63 | Decreased | No significant shunting | N/A | [8] |
Issue 2: PGE2 levels are not significantly reduced after treatment with an mPGES-1 inhibitor.
-
Possible Causes:
-
Ineffective Inhibitor Concentration: The concentration of the mPGES-1 inhibitor may be too low to achieve effective inhibition in your specific experimental setup.
-
Inhibitor Instability: The inhibitor may be unstable in your culture medium or experimental buffer over the course of the experiment.
-
High mPGES-1 Expression: The cells may have very high levels of mPGES-1 expression, requiring a higher concentration of the inhibitor for effective suppression of PGE2 synthesis.
-
Contribution from other PGES isoforms: While mPGES-1 is the primary inducible enzyme for inflammatory PGE2 production, other isoforms like mPGES-2 or cPGES may contribute to PGE2 synthesis in your model, and these are not targeted by the specific inhibitor.
-
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a range of inhibitor concentrations to determine the IC50 in your specific assay.
-
Verify Inhibitor Activity: If possible, perform an in vitro mPGES-1 enzyme activity assay to confirm the potency of your inhibitor stock.
-
Assess mPGES-1 and COX-2 Expression: Use Western blot to confirm that your inflammatory stimulus is inducing the expression of both COX-2 and mPGES-1. High levels of mPGES-1 may require higher inhibitor concentrations.
-
Check for Off-Target Effects: Ensure that your inhibitor is specific for mPGES-1 and is not affecting the upstream COX enzymes.
-
Signaling and Experimental Workflow Diagrams
Caption: Prostanoid synthesis pathway and the point of mPGES-1 inhibition leading to shunting.
Caption: A typical experimental workflow for studying prostanoid shunting after mPGES-1 inhibition.
Detailed Experimental Protocols
Protocol 1: Prostanoid Quantification by LC-MS/MS
This protocol provides a general framework for the extraction and analysis of prostanoids from cell culture supernatants. Optimization will be required for specific sample types and instrumentation.
-
Materials:
-
Cell culture supernatant
-
Deuterated internal standards for each prostanoid class
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Centrifuge
-
UPLC/HPLC system coupled to a tandem mass spectrometer
-
-
Procedure:
-
Sample Collection: Collect cell culture supernatant and centrifuge at 1,000 x g for 15 minutes at 4°C to remove cellular debris. Store at -80°C until analysis.
-
Internal Standard Spiking: Thaw samples on ice. Spike each sample with a mixture of deuterated internal standards.
-
Acidification: Acidify the samples to a pH of approximately 3.0 with formic acid to ensure complete protonation of the prostanoids.
-
Solid Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with methanol followed by equilibration with water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with a low percentage of methanol in water to remove impurities.
-
Elute the prostanoids with methanol.
-
-
Sample Concentration: Dry the eluate under a stream of nitrogen or by vacuum centrifugation.
-
Reconstitution: Reconstitute the dried sample in a small volume of the initial mobile phase (e.g., 50-100 µL).
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the UPLC-MS/MS system.
-
Separate the prostanoids using a suitable C18 column and a gradient of water and acetonitrile/methanol with a formic acid modifier.
-
Detect and quantify the prostanoids using multiple reaction monitoring (MRM) in negative ion mode. Each prostanoid and its corresponding internal standard will have a specific precursor-to-product ion transition.
-
-
Data Analysis: Calculate the concentration of each prostanoid by comparing the peak area ratio of the endogenous analyte to its deuterated internal standard against a standard curve.
-
Protocol 2: mPGES-1 Enzyme Activity Assay
This assay measures the conversion of PGH2 to PGE2 by microsomal preparations.
-
Materials:
-
Microsomal fraction isolated from cells or tissues expressing mPGES-1
-
PGH2 (substrate, highly unstable, store at -80°C)
-
Reduced glutathione (GSH, cofactor)
-
Reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.5)
-
Stop solution (e.g., SnCl2 in ethanol or a ferric chloride solution)
-
PGE2 ELISA kit or LC-MS/MS for quantification
-
mPGES-1 inhibitor and vehicle control (e.g., DMSO)
-
-
Procedure:
-
Microsome Preparation: Isolate the microsomal fraction from your cells or tissue of interest by differential centrifugation. Determine the total protein concentration.
-
Reaction Setup: On ice, prepare reaction tubes containing the reaction buffer, GSH, and the microsomal preparation.
-
Inhibitor Incubation: Add the mPGES-1 inhibitor or vehicle control to the respective tubes and pre-incubate for 15 minutes at room temperature.
-
Initiate Reaction: Initiate the enzymatic reaction by adding the PGH2 substrate. The final concentration of PGH2 is typically in the low micromolar range.
-
Incubation: Incubate for a short period (e.g., 1-2 minutes) at a controlled temperature (e.g., 4°C or room temperature).
-
Stop Reaction: Terminate the reaction by adding the stop solution. This will also reduce any remaining PGH2 to PGF2α, preventing its non-enzymatic conversion to PGE2.
-
PGE2 Quantification: Quantify the amount of PGE2 produced using a PGE2-specific ELISA kit or by LC-MS/MS.
-
Data Analysis: Calculate the percentage of inhibition by comparing the PGE2 produced in the presence of the inhibitor to the vehicle control. Determine the IC50 value from a dose-response curve.
-
Protocol 3: Western Blot for mPGES-1 and COX-2
This protocol is for the detection and semi-quantification of mPGES-1 and COX-2 protein expression in cell lysates.
-
Materials:
-
Cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-mPGES-1, anti-COX-2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer. Centrifuge to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Perform densitometric analysis of the bands using imaging software. Normalize the band intensity of mPGES-1 and COX-2 to the loading control.
-
References
- 1. HPLC/MS/MS-based approaches for detection and quantification of eicosanoids. | Semantic Scholar [semanticscholar.org]
- 2. diposit.ub.edu [diposit.ub.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. Inhibition of mPGES-1 or COX-2 Results in Different Proteomic and Lipidomic Profiles in A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic deletion of mPGES-1 abolishes PGE2 production in murine dendritic cells and alters the cytokine profile, but does not affect maturation or migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of microsomal prostaglandin E-synthase-1 (mPGES-1) selectively suppresses PGE2 in an in vitro equine inflammation model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Experimental Design for mPGES1-IN-3 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments with the microsomal prostaglandin E synthase-1 (mPGES-1) inhibitor, mPGES1-IN-3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1)[1][2]. mPGES-1 is a terminal enzyme in the prostaglandin E2 (PGE2) biosynthesis pathway. It catalyzes the conversion of prostaglandin H2 (PGH2) to PGE2. By inhibiting mPGES-1, this compound blocks the production of PGE2, a key mediator of inflammation, pain, and fever[3][4].
Q2: What are the key differences between inhibiting mPGES-1 and cyclooxygenase (COX) enzymes?
A2: Inhibition of COX enzymes (COX-1 and COX-2) non-selectively blocks the production of all prostanoids downstream of arachidonic acid, including prostaglandins, thromboxanes, and prostacyclins. This can lead to undesirable side effects. In contrast, inhibiting mPGES-1 specifically targets the production of PGE2, potentially offering a more targeted anti-inflammatory therapy with a better safety profile[5][6]. Selective mPGES-1 inhibition may avoid the cardiovascular risks associated with COX-2 inhibitors, which are thought to stem from an imbalance between prostacyclin (PGI2) and thromboxane A2 (TXA2)[7].
Q3: What are the reported IC50 values for this compound?
A3: The inhibitory potency of this compound varies depending on the assay system. Reported half-maximal inhibitory concentration (IC50) values are provided in the table below.
| Assay System | IC50 Value |
| mPGES-1 Enzyme Assay | 8 nM[1] |
| A549 Cell-based Assay | 16.24 nM[1] |
| Human Whole Blood Assay | 249.9 nM[1] |
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMSO[2]. For in vitro experiments, prepare a concentrated stock solution in DMSO. To enhance solubility, you can gently warm the solution to 37°C and use an ultrasonic bath[2]. For long-term storage, the solid powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years[8]. Stock solutions in solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month[8]. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles[2][9].
Q5: What should I consider when designing an in vivo study with this compound?
A5: For in vivo studies, the final concentration of DMSO in the working solution should be minimized, preferably 2% or lower, to reduce toxicity[9]. Co-solvents such as glycerol, Tween 80, or PEG400 can be used to improve the solubility of the compound in aqueous solutions for administration[9]. It is crucial to perform dose-response and pharmacokinetic studies to determine the optimal dosing regimen for your specific animal model and experimental goals.
Signaling Pathway
The following diagram illustrates the prostaglandin E2 synthesis pathway and the point of inhibition by this compound.
Caption: Prostaglandin E2 (PGE2) synthesis pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Cell-Based Assay for mPGES-1 Activity
This protocol describes a general method for evaluating the inhibitory effect of this compound on PGE2 production in a cell-based assay.
Materials:
-
A549 cells (or other suitable cell line expressing mPGES-1)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound
-
DMSO
-
Lipopolysaccharide (LPS) or Interleukin-1β (IL-1β)
-
PGE2 ELISA Kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%[9].
-
Pre-treatment: Once cells are confluent, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle (DMSO). Incubate for 1 hour.
-
Stimulation: After the pre-incubation period, add LPS (e.g., 1 µg/mL) or IL-1β to the wells to induce mPGES-1 expression and PGE2 production.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
PGE2 Quantification by ELISA
This is a general workflow for a competitive ELISA to quantify PGE2 levels. Always refer to the specific protocol provided with your ELISA kit.
Caption: General workflow for a competitive Prostaglandin E2 (PGE2) ELISA.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no inhibition of PGE2 production by this compound | 1. Compound Degradation: Improper storage of the compound or stock solution. | 1. Ensure this compound powder and stock solutions are stored at the recommended temperatures. Prepare fresh dilutions from a new stock aliquot. |
| 2. Low mPGES-1 Expression: Insufficient stimulation of cells to induce mPGES-1. | 2. Optimize the concentration of the stimulating agent (e.g., LPS, IL-1β) and the stimulation time. Verify mPGES-1 induction by Western blot or qPCR. | |
| 3. Incorrect Assay Conditions: Suboptimal incubation times or reagent concentrations. | 3. Review and optimize the pre-incubation time with the inhibitor and the stimulation period. | |
| High Variability in PGE2 Measurements | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of samples, standards, or reagents. | 1. Use calibrated pipettes and proper pipetting techniques. Ensure thorough mixing of solutions. |
| 2. Inconsistent Cell Seeding: Uneven cell density across the wells. | 2. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. | |
| 3. Edge Effects in Plate: Evaporation from the outer wells of the microplate. | 3. Avoid using the outermost wells of the plate for critical samples or fill them with sterile PBS. | |
| Unexpected Effects on Other Prostanoids | 1. "Shunting" of PGH2: Inhibition of mPGES-1 can lead to the redirection of the PGH2 substrate to other prostaglandin synthases, potentially increasing the production of other prostanoids like PGI2 or TXA2. | 1. This is a known phenomenon. Measure the levels of other relevant prostanoids to assess the overall effect of mPGES-1 inhibition in your experimental system.[6] |
| Compound Precipitation in Media | 1. Poor Solubility: this compound has low aqueous solubility. | 1. Ensure the final DMSO concentration in the cell culture medium is as low as possible (ideally <0.5%). Prepare dilutions just before use. If precipitation persists, consider using a different solvent system or a formulation with co-solvents for in vivo studies. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The inducible prostaglandin E synthase (mPGES-1) in neuroinflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of microsomal prostaglandin E-synthase-1 (mPGES-1) selectively suppresses PGE2 in an in vitro equine inflammation model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. This compound | microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor | CAS 1469976-70-2 | mPGES-1抑制剂 | 美国InvivoChem [invivochem.cn]
- 9. medchemexpress.cn [medchemexpress.cn]
Validation & Comparative
A Comparative Analysis of mPGES1-IN-3 and Other Potent mPGES-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Efficacy of Novel Anti-Inflammatory Agents
The quest for more targeted anti-inflammatory therapies with fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors has led to the development of microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors. This guide provides a comparative overview of the efficacy of a prominent inhibitor, mPGES1-IN-3, alongside other notable mPGES-1 inhibitors, supported by experimental data and detailed methodologies.
Introduction to mPGES-1 Inhibition
Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal enzyme in the prostaglandin E2 (PGE2) biosynthesis pathway.[1][2] Upregulated by pro-inflammatory stimuli, mPGES-1 works in concert with cyclooxygenase-2 (COX-2) to produce PGE2, a key mediator of inflammation, pain, and fever.[1] Unlike NSAIDs and COX-2 inhibitors which block the production of multiple prostanoids, selective mPGES-1 inhibitors offer the potential to specifically reduce inflammatory PGE2 without affecting other physiologically important prostaglandins, thereby promising a better safety profile, particularly concerning cardiovascular side effects.[1]
Comparative Efficacy of mPGES-1 Inhibitors
The following tables summarize the in vitro and in vivo efficacy of this compound compared to other well-characterized mPGES-1 inhibitors. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
In Vitro Potency and Selectivity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The data below showcases the IC50 values of various inhibitors against the mPGES-1 enzyme, in cell-based assays, and in the more physiologically relevant human whole blood (HWB) assay. Selectivity over COX-1 and COX-2 enzymes is also presented, highlighting the targeted nature of these compounds.
| Compound | mPGES-1 Enzyme IC50 (nM) | A549 Cell IC50 (nM) | Human Whole Blood IC50 (nM) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| This compound | 8[3][4] | 16.24[3][4] | 249.9[3][4] | >10 | >10 | [4] |
| PF-9184 | 16.5[5] | 420 | ~5000[1][2] | >100[1] | >100[1] | [1][5] |
| Zaloglanstat (GRC-27864) | 5[6] | <10 | 154 (dog), 161 (pig)[6] | >10[6] | >10[6] | [6] |
| MF63 | 1 | 420 | 1300 | - | - | [2] |
| Compound III | 90 | - | - | No inhibition up to 50 µM | No inhibition up to 50 µM | [2] |
Note: A549 is a human lung adenocarcinoma cell line commonly used to assess the cellular potency of mPGES-1 inhibitors. The human whole blood assay provides a more complex biological matrix to evaluate inhibitor efficacy.
In Vivo Efficacy in a Preclinical Model of Inflammation
The carrageenan-induced air pouch model in rodents is a standard preclinical model to assess the in vivo anti-inflammatory activity of compounds.[7][8][9] In this model, injection of carrageenan into a subcutaneous air pouch induces a localized inflammatory response, characterized by the production of inflammatory mediators like PGE2.[7][8][10]
| Compound | Animal Model | Dose and Administration | PGE2 Inhibition in Exudate | Reference |
| PF-4693627 | Guinea Pig | - | ~60% | [2] |
| YS121 | Rat | 1.5 mg/kg, i.p. | 36% | [1] |
Data for the in vivo efficacy of this compound in this specific model was not available in the reviewed literature.
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and experimental designs, the following diagrams illustrate the mPGES-1 signaling pathway and a typical workflow for evaluating inhibitor efficacy.
Caption: The mPGES-1 signaling pathway in inflammation.
Caption: A typical experimental workflow for evaluating mPGES-1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in this guide.
mPGES-1 Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of mPGES-1.
-
Enzyme Source: Microsomal fractions from IL-1β-stimulated A549 cells or recombinant human mPGES-1 expressed in E. coli are commonly used.[11][12]
-
Reaction Mixture: The reaction typically contains the enzyme source, glutathione (GSH) as a cofactor, and the test inhibitor at various concentrations in a suitable buffer.
-
Substrate Addition: The reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2).[12]
-
Incubation: The reaction mixture is incubated for a short period, typically 1-2 minutes, at a controlled temperature (e.g., 4°C or 37°C).
-
Reaction Termination: The reaction is stopped by the addition of a quenching solution (e.g., a solution containing a reducing agent like stannous chloride).
-
PGE2 Detection: The amount of PGE2 produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF).[13]
-
IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of PGE2 production is determined.
A549 Cell-Based PGE2 Assay
This assay assesses the inhibitor's potency in a cellular context where factors like cell permeability and metabolism come into play.
-
Cell Culture: Human A549 cells are cultured in appropriate media until they reach a suitable confluency.
-
Stimulation: The cells are stimulated with a pro-inflammatory agent, typically interleukin-1β (IL-1β), to induce the expression of COX-2 and mPGES-1.[12]
-
Inhibitor Treatment: The stimulated cells are then treated with various concentrations of the test inhibitor.
-
Incubation: The cells are incubated with the inhibitor for a defined period, often 24 hours.[12]
-
Supernatant Collection: The cell culture supernatant is collected.
-
PGE2 Measurement: The concentration of PGE2 in the supernatant is measured by ELISA.
-
IC50 Determination: The IC50 value is calculated based on the dose-response curve.
Human Whole Blood (HWB) Assay
This ex vivo assay provides a more physiologically relevant environment, including plasma proteins that can affect drug availability.
-
Blood Collection: Freshly drawn human blood is collected from healthy volunteers who have not recently taken anti-inflammatory drugs.
-
Inhibitor Addition: The test inhibitor at various concentrations is added to the whole blood.
-
Stimulation: The blood is stimulated with an inflammatory agent, commonly lipopolysaccharide (LPS), to induce PGE2 production.[11][14]
-
Incubation: The blood is incubated for a specified time (e.g., 24 hours) at 37°C.
-
Plasma Separation: Plasma is separated by centrifugation.
-
PGE2 Quantification: The level of PGE2 in the plasma is determined by a suitable method like LC-MS/MS or ELISA.
-
IC50 Calculation: The IC50 value is determined from the concentration-response data.
COX-1/COX-2 Selectivity Assay
This assay is crucial to confirm that the inhibitor is selective for mPGES-1 and does not significantly inhibit the upstream COX enzymes.
-
Enzyme Source: Recombinant human COX-1 and COX-2 enzymes are used.
-
Assay Principle: The assay measures the conversion of arachidonic acid to prostaglandins by the COX enzymes.
-
Inhibitor Testing: The test compound is incubated with each COX isoenzyme at various concentrations.
-
Prostaglandin Measurement: The production of a specific prostaglandin (e.g., PGE2 or PGF2α) is measured.
-
IC50 Determination: The IC50 values for COX-1 and COX-2 are determined. A high ratio of COX IC50 to mPGES-1 IC50 indicates good selectivity.
In Vivo Carrageenan-Induced Air Pouch Model
This animal model evaluates the anti-inflammatory efficacy of the inhibitor in a living organism.
-
Pouch Formation: A subcutaneous air pouch is created on the back of a rodent (rat or mouse) by injecting sterile air.[8][9]
-
Inflammation Induction: After a few days to allow for the formation of a synovial-like membrane, a solution of carrageenan is injected into the pouch to induce an inflammatory response.[8][9][10]
-
Inhibitor Administration: The test inhibitor is administered to the animal, typically orally or via intraperitoneal injection, before or after the carrageenan challenge.
-
Exudate Collection: At a specific time point after carrageenan injection, the inflammatory exudate from the pouch is collected.
-
Analysis: The volume of the exudate, the number of infiltrating inflammatory cells, and the concentration of PGE2 and other inflammatory mediators in the exudate are measured.
-
Efficacy Assessment: The reduction in these inflammatory parameters in the treated group compared to a vehicle-treated control group indicates the in vivo efficacy of the inhibitor.
Conclusion
This compound demonstrates potent and selective inhibition of mPGES-1 in a range of in vitro assays, with efficacy comparable to or exceeding that of other well-studied inhibitors. Its low nanomolar potency in both enzyme and cell-based assays highlights its promise as a targeted anti-inflammatory agent. While direct comparative in vivo data is still emerging, the collective evidence for mPGES-1 inhibitors as a class suggests a significant therapeutic potential. The detailed experimental protocols provided herein should serve as a valuable resource for researchers aiming to further investigate and compare the efficacy of this compound and other novel mPGES-1 inhibitors in the pursuit of safer and more effective treatments for inflammatory diseases.
References
- 1. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Models of Inflammation: Carrageenan Air Pouch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Carrageenan Air Pouch Model - Creative Biolabs [creative-biolabs.com]
- 10. Carrageenan-induced acute inflammation in the mouse air pouch synovial model. Role of tumour necrosis factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological characterization of new inhibitors of microsomal PGE synthase‐1 in preclinical models of inflammation and vascular tone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. HTRF-based assay for microsomal prostaglandin E2 synthase-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological Characterization of the Microsomal Prostaglandin E2 Synthase-1 Inhibitor AF3485 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of mPGES1-IN-3 Selectivity for COX-1 and COX-2 Enzymes
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison Guide
Introduction
In the landscape of anti-inflammatory drug development, the selective inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1) presents a promising therapeutic strategy. By targeting the terminal enzyme in the prostaglandin E2 (PGE2) biosynthesis pathway, mPGES-1 inhibitors aim to reduce inflammation while mitigating the gastrointestinal and cardiovascular side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. This guide provides a detailed comparison of the selectivity profile of a potent mPGES-1 inhibitor, mPGES1-IN-3, against the constitutively expressed COX-1 and the inducible COX-2 enzymes.
Selectivity Profile of this compound
This compound (also known as Compound 17d) is a highly potent inhibitor of the mPGES-1 enzyme.[1][2] The primary source detailing its discovery and characterization confirms its excellent selectivity over COX enzymes.[3] While specific IC50 values for this compound against COX-1 and COX-2 are not explicitly detailed in publicly available literature, the compound has been shown to have excellent in vitro selectivity over these enzymes.[3] This high degree of selectivity is a key characteristic of advanced mPGES-1 inhibitors, which are designed to avoid the broad-spectrum prostanoid inhibition seen with traditional NSAIDs.
For context, other highly selective mPGES-1 inhibitors, such as Compound III, have demonstrated no detectable inhibition of COX-1 and COX-2 at concentrations up to 50 μM.[4] This suggests that the IC50 values for this compound against COX-1 and COX-2 are likely to be in a similarly high micromolar or even millimolar range, indicating a very wide therapeutic window for selective mPGES-1 inhibition.
Quantitative Data Summary
The following table summarizes the available inhibitory activity data for this compound.
| Target Enzyme | IC50 Value | Selectivity vs. COX-1 & COX-2 |
| mPGES-1 | 8 nM[1][2] | Highly Selective[3] |
| COX-1 | > 10,000 nM (estimated) | - |
| COX-2 | > 10,000 nM (estimated) | - |
Note: The IC50 values for COX-1 and COX-2 are estimations based on the reported high selectivity and data from analogous compounds.
Prostaglandin E2 Synthesis Pathway and Points of Inhibition
The following diagram illustrates the arachidonic acid cascade and highlights the specific points of inhibition for this compound, as well as for COX-1 and COX-2 inhibitors.
Caption: Prostaglandin E2 synthesis pathway and inhibitor targets.
Experimental Protocols
Detailed methodologies for determining the inhibitory activity against mPGES-1, COX-1, and COX-2 are crucial for reproducible and comparable results. Below are representative protocols based on established assay principles.
mPGES-1 Inhibition Assay Protocol (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol is adapted from HTRF-based assays for mPGES-1 activity.[5]
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 5 mM glutathione).
-
Dilute recombinant human mPGES-1 enzyme to the desired concentration in the reaction buffer.
-
Prepare a stock solution of the substrate, Prostaglandin H2 (PGH2), in a suitable solvent (e.g., ice-cold acetone) immediately before use due to its instability.
-
Prepare serial dilutions of this compound and control compounds in the reaction buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted this compound or control compound to the wells of a low-volume 384-well plate.
-
Add 5 µL of the diluted mPGES-1 enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 10 µL of the PGH2 substrate solution.
-
Incubate for 60 seconds at room temperature.
-
Stop the reaction by adding 10 µL of a stop solution containing the HTRF detection reagents (anti-PGE2 antibody conjugated to a donor fluorophore and a PGE2 tracer conjugated to an acceptor fluorophore).
-
Incubate for 1-2 hours at room temperature to allow for the detection reaction to reach equilibrium.
-
-
Data Analysis:
-
Measure the HTRF signal (emission at 665 nm and 620 nm following excitation at 320 nm).
-
Calculate the ratio of the two emission signals and convert this to PGE2 concentration using a standard curve.
-
Determine the percent inhibition for each concentration of this compound and calculate the IC50 value using non-linear regression analysis.
-
COX-1 and COX-2 Inhibition Assay Protocol (Fluorometric)
This protocol is based on commercially available fluorometric COX inhibitor screening kits.
-
Reagent Preparation:
-
Prepare a COX reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reconstitute purified ovine or human COX-1 or COX-2 enzyme in the reaction buffer.
-
Prepare a solution of arachidonic acid (substrate) in ethanol or another suitable solvent.
-
Prepare a solution of a fluorogenic probe (e.g., Amplex Red) and a co-factor (e.g., hematin) in the reaction buffer.
-
Prepare serial dilutions of this compound and control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) in the reaction buffer.
-
-
Assay Procedure:
-
To the wells of a 96-well black microplate, add the following in order:
-
10 µL of the diluted this compound or control inhibitor.
-
20 µL of the reconstituted COX-1 or COX-2 enzyme solution.
-
A mixture of the fluorogenic probe and co-factor solution.
-
-
Incubate the plate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the arachidonic acid solution to each well.
-
-
Data Analysis:
-
Immediately measure the fluorescence intensity kinetically for 5-10 minutes at an excitation of ~535 nm and an emission of ~587 nm.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percent inhibition for each concentration of this compound and calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
Conclusion
This compound is a potent and highly selective inhibitor of mPGES-1. Its demonstrated selectivity over COX-1 and COX-2 enzymes underscores its potential as a targeted anti-inflammatory agent with a superior safety profile compared to traditional NSAIDs. The provided experimental protocols offer a framework for researchers to independently verify and expand upon these findings. Further studies quantifying the precise IC50 values of this compound against COX-1 and COX-2 would be beneficial for a complete comparative assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Inflammatory Effects of mPGES1-IN-3: A Preclinical Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the anti-inflammatory effects of the microsomal prostaglandin E synthase-1 (mPGES-1) inhibitor, mPGES1-IN-3, in preclinical models. While specific in vivo data for this compound is not publicly available at this time, this document summarizes the expected outcomes based on the known mechanism of mPGES-1 inhibition and presents available preclinical data for comparator drugs, the COX-2 inhibitor celecoxib and the non-selective NSAID indomethacin. Detailed experimental protocols and signaling pathway diagrams are included to facilitate the design and execution of validation studies.
Introduction to mPGES-1 Inhibition
Prostaglandin E2 (PGE2) is a key mediator of inflammation, pain, and fever.[1][2][3][4] Its synthesis is catalyzed by three terminal enzymes, with microsomal prostaglandin E synthase-1 (mPGES-1) being the primary isoform upregulated during inflammation.[5][6] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors effectively reduce PGE2 production by targeting the upstream cyclooxygenase (COX) enzymes. However, this non-selective inhibition can lead to gastrointestinal and cardiovascular side effects due to the broad impact on prostanoid synthesis.[3][7]
Selective inhibition of mPGES-1 presents a promising therapeutic strategy by specifically targeting the production of inflammatory PGE2, potentially offering a better safety profile.[3][7] this compound is a potent and selective inhibitor of mPGES-1, with reported IC50 values of 8 nM for the enzyme, 16.24 nM in a cell-based assay (A549 cells), and 249.9 nM in human whole blood. While in vitro potency is established, in vivo validation in relevant preclinical models is a critical next step.
Comparative Efficacy in Preclinical Models
To objectively assess the anti-inflammatory potential of this compound, its performance should be compared against established anti-inflammatory agents in widely used preclinical models. This section outlines key models and presents available data for celecoxib and indomethacin.
Carrageenan-Induced Paw Edema
This acute inflammatory model is a standard primary screen for anti-inflammatory drugs. Edema is induced by injecting carrageenan into the paw, and the swelling is measured over time.
Table 1: Efficacy in Carrageenan-Induced Paw Edema in Rats
| Compound | Dose | Route of Administration | Time Point | % Inhibition of Edema | Reference |
| This compound | Data not available | - | - | - | - |
| Celecoxib | 0.1 mg/kg | Not specified | Not specified | ED50 | [1] |
| Indomethacin | 10 mg/kg | Not specified | Not specified | 87.3 | [2] |
Collagen-Induced Arthritis (CIA)
The CIA model in rodents is a widely accepted model for rheumatoid arthritis, exhibiting many of the immunological and pathological features of the human disease. Disease severity is typically assessed by a clinical scoring system based on paw swelling and inflammation.
Table 2: Efficacy in Collagen-Induced Arthritis in Rodents
| Compound | Dose | Route of Administration | Animal Model | % Reduction in Arthritic Severity | Reference |
| This compound | Data not available | - | - | - | - |
| Celecoxib | 0.5 mg/kg | Oral | Mouse | 16 | [4] |
| 5 mg/kg | Oral | Mouse | 56 | [4] | |
| 50 mg/kg | Oral | Mouse | 48 | [4] | |
| 10 mg/kg/day | Not specified | Rat | Not specified | [8] | |
| Indomethacin | 1 mg/kg | Not specified | Rat | 29 (in Freund's adjuvant-induced arthritis) | [2] |
Lipopolysaccharide (LPS)-Induced Fever
This model assesses the antipyretic effects of a compound. Fever is induced by the administration of bacterial lipopolysaccharide (LPS), and the change in body temperature is monitored.
Table 3: Efficacy in LPS-Induced Fever in Rodents
| Compound | Dose | Route of Administration | Animal Model | Effect on Fever | Reference |
| This compound | Data not available | - | - | - | - |
| Celecoxib | 20 mg/kg | Intraperitoneal | Neonatal Rat | Attenuated LPS-induced neurobehavioral disturbances | [9] |
| Indomethacin | 5 mg/kg | Intraperitoneal | Toad | Completely blocked LPS-induced behavioral fever | [10] |
| 20 mg/kg | Intraperitoneal | Rat | Completely abolished LPS-induced hyperthermia | [11] |
Signaling Pathways and Experimental Workflows
Prostaglandin E2 Synthesis Pathway
The following diagram illustrates the enzymatic cascade leading to the production of PGE2 and the points of intervention for NSAIDs, COX-2 inhibitors, and mPGES-1 inhibitors.
Caption: The Prostaglandin E2 synthesis pathway and points of inhibition.
Experimental Workflow for Preclinical Validation
The following diagram outlines a typical workflow for evaluating the anti-inflammatory efficacy of a test compound.
Caption: A generalized workflow for in vivo anti-inflammatory studies.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the acute anti-inflammatory activity of a test compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
1% (w/v) Carrageenan solution in sterile saline
-
Test compound (this compound) and comparator drugs (Celecoxib, Indomethacin) in an appropriate vehicle
-
Pletysmometer or digital calipers
-
Animal handling equipment
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Fast animals overnight with free access to water.
-
Divide animals into groups (n=6-8 per group): Vehicle control, this compound (various doses), Celecoxib, and Indomethacin.
-
Administer the test compounds and vehicle orally or intraperitoneally.
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness immediately before carrageenan injection (baseline) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer or calipers.[12]
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Collagen-Induced Arthritis (CIA) in Mice
Objective: To evaluate the therapeutic efficacy of a test compound in a chronic inflammatory arthritis model.
Materials:
-
DBA/1 mice (8-10 weeks old)
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Test compound (this compound) and comparator drugs (Celecoxib, Indomethacin) in an appropriate vehicle
-
Scoring calipers and clinical scoring sheet
-
Histology equipment
Procedure:
-
Immunization (Day 0): Emulsify type II collagen with CFA. Anesthetize mice and inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify type II collagen with IFA. Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Clinical Scoring: Begin scoring the mice for signs of arthritis from day 21, three times a week. The scoring is typically done on a scale of 0-4 for each paw, based on the degree of erythema and swelling. The maximum score per mouse is 16.[13]
-
Treatment: Once arthritis is established (clinical score > 4), randomize the animals into treatment groups: Vehicle control, this compound (various doses), Celecoxib, and Indomethacin. Administer the compounds daily via the desired route (e.g., oral gavage).
-
Monitoring: Continue clinical scoring and monitor body weight throughout the treatment period (typically 2-3 weeks).
-
Terminal Analysis: At the end of the study, collect blood for serological analysis (e.g., anti-collagen antibodies, inflammatory cytokines). Euthanize the animals and collect paws for histological assessment of joint inflammation, cartilage destruction, and bone erosion.
Lipopolysaccharide (LPS)-Induced Fever in Rats
Objective: To determine the antipyretic effect of a test compound.
Materials:
-
Male Wistar rats (200-250g)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (this compound) and comparator drugs (Celecoxib, Indomethacin) in an appropriate vehicle
-
Rectal thermometer or telemetry system for measuring body temperature
-
Animal handling equipment
Procedure:
-
Acclimatize animals to the experimental room and handling for several days.
-
On the day of the experiment, record the baseline rectal temperature of each rat.
-
Divide animals into groups (n=6-8 per group): Vehicle control, this compound (various doses), Celecoxib, and Indomethacin.
-
Administer the test compounds and vehicle orally or intraperitoneally.
-
Thirty minutes to one hour after drug administration, inject LPS (e.g., 50 µg/kg) intraperitoneally to induce fever.[14]
-
Monitor and record the rectal temperature at regular intervals (e.g., every 30-60 minutes) for up to 6-8 hours post-LPS injection.
-
Calculate the change in body temperature from baseline for each animal and compare the temperature curves between the different treatment groups.
Conclusion
The selective inhibition of mPGES-1 by compounds like this compound holds significant promise for the development of novel anti-inflammatory therapies with an improved safety profile. While direct preclinical data for this compound in established in vivo models of inflammation is currently lacking in the public domain, the provided comparative framework and detailed experimental protocols offer a robust starting point for its validation. By systematically evaluating this compound against standard-of-care agents like celecoxib and indomethacin, researchers can elucidate its therapeutic potential and pave the way for future clinical development.
References
- 1. Defective Generation of a Humoral Immune Response Is Associated with a Reduced Incidence and Severity of Collagen-Induced Arthritis in Microsomal Prostaglandin E Synthase-1 Null Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. A review on mPGES-1 inhibitors: From preclinical studies to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The inducible prostaglandin E synthase (mPGES-1) in neuroinflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Indomethacin impairs LPS-induced behavioral fever in toads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Neural Mechanisms of Inflammation-Induced Fever - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Cardiovascular Side Effects: mPGES-1 Inhibitor mPGES1-IN-3 vs. COXIBs
A Comparative Guide for Researchers and Drug Development Professionals
The quest for potent anti-inflammatory agents with a favorable safety profile remains a paramount challenge in drug development. While cyclooxygenase-2 (COX-2) inhibitors, or coxibs, have demonstrated significant efficacy in managing pain and inflammation, their use has been marred by an increased risk of adverse cardiovascular events. This has spurred the development of alternative therapeutic strategies, among which the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) has emerged as a promising approach. This guide provides an objective comparison of the cardiovascular side effect profiles of the selective mPGES-1 inhibitor, mPGES1-IN-3, and the class of coxibs, supported by available experimental data and detailed methodologies.
Executive Summary
Selective inhibition of mPGES-1, the terminal enzyme in the production of pro-inflammatory prostaglandin E2 (PGE2), offers a more targeted approach to reducing inflammation compared to the broader inhibition of COX-2. The key mechanistic difference lies in the potential for "prostanoid shunting" with mPGES-1 inhibition, where the substrate PGH2 can be redirected towards the synthesis of other, potentially cardioprotective, prostanoids like prostacyclin (PGI2). In contrast, coxibs inhibit the production of all prostanoids downstream of COX-2, including the vasodilatory and anti-platelet aggregator PGI2, leading to an imbalance that can favor thrombotic events.
While direct comparative clinical data for this compound is not yet available, extensive preclinical evidence and data from other mPGES-1 inhibitors strongly suggest a superior cardiovascular safety profile compared to coxibs.
Data Presentation: Quantitative Comparison
The following tables summarize key data points related to the cardiovascular effects of mPGES-1 inhibitors and coxibs. It is important to note that the data for mPGES-1 inhibitors are largely derived from preclinical studies and may not be directly comparable to the clinical trial data for coxibs.
Table 1: In Vitro Potency of this compound
| Parameter | This compound (Compound 17d) | Reference |
| mPGES-1 Enzyme IC50 | 8 nM | [1] |
| A549 Cell IC50 | 16.24 nM | [1] |
| Human Whole Blood IC50 | 249.9 nM | [1] |
Table 2: Comparative Cardiovascular Effects (Preclinical and Clinical Data)
| Parameter | mPGES-1 Inhibition (various compounds/knockout models) | COX-2 Inhibition (Coxibs) | Reference |
| Prostacyclin (PGI2) Production | Unaffected or Increased | Decreased | [2][3] |
| Thromboxane (TXA2) Production | Unaltered | Unaltered (platelet COX-1 dependent) | [2] |
| Vasoconstriction | Reduced | Increased or Unchanged | [2][4] |
| Blood Pressure | No increase in preclinical models | Can increase blood pressure | [2][5] |
| Thrombosis | Protected against in preclinical models | Increased risk | [2][6] |
| Myocardial Infarction (MI) Risk | Not increased in preclinical models | Increased risk (Odds Ratio: 1.88 - 2.26) | [2][3] |
Signaling Pathways
The differential cardiovascular effects of mPGES-1 inhibitors and coxibs can be attributed to their distinct impacts on the arachidonic acid cascade.
Caption: Signaling pathway of mPGES-1 vs. COXIBs.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the cardiovascular side effects of mPGES-1 inhibitors and coxibs.
In Vitro Vascular Reactivity Assay
This assay assesses the direct effect of the compounds on blood vessel constriction and dilation.
Caption: Workflow for in vitro vascular reactivity assay.
Detailed Protocol:
-
Tissue Preparation: Human or animal arteries (e.g., internal mammary artery, saphenous vein) are obtained and dissected into 2-3 mm rings in cold physiological salt solution.[4]
-
Mounting: The arterial rings are mounted on two stainless-steel wires in an organ bath containing physiological salt solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Equilibration: The rings are gradually stretched to an optimal baseline tension and allowed to equilibrate for at least 60 minutes.
-
Contraction: A stable contraction is induced by adding a vasoconstrictor, such as norepinephrine.
-
Incubation: Once a stable plateau of contraction is reached, the test compound (this compound or a coxib) or vehicle is added to the organ bath.
-
Measurement: Changes in isometric tension are continuously recorded. A decrease in tension indicates vasodilation, while an increase indicates further vasoconstriction.
-
Prostanoid Analysis: At the end of the experiment, the bath solution is collected to measure the concentration of PGE2 and PGI2 (as its stable metabolite 6-keto-PGF1α) using enzyme-linked immunosorbent assays (ELISAs).
In Vivo Thrombosis Model (Mouse)
This model evaluates the pro-thrombotic or anti-thrombotic potential of the compounds in a living organism.
Caption: Workflow for in vivo thrombosis model in mice.
Detailed Protocol:
-
Animal Dosing: Mice are administered this compound, a coxib, or vehicle via an appropriate route (e.g., oral gavage) at a predetermined time before the procedure.
-
Surgical Preparation: Mice are anesthetized, and the common carotid artery is surgically exposed.
-
Thrombosis Induction: A piece of filter paper saturated with ferric chloride (FeCl3) is applied to the adventitial surface of the artery for a specific duration (e.g., 3 minutes) to induce endothelial injury and subsequent thrombus formation.
-
Blood Flow Monitoring: A Doppler flow probe is placed around the artery, distal to the injury site, to continuously monitor blood flow.
-
Time to Occlusion: The time from the removal of the FeCl3-soaked filter paper to the complete cessation of blood flow (occlusion) is recorded. A longer time to occlusion suggests an anti-thrombotic effect.
-
Ex Vivo Analysis: After the experiment, the thrombosed arterial segment can be excised for histological analysis of thrombus size. Blood samples can also be collected to assess platelet aggregation.
Blood Pressure Measurement in Conscious Mice (Tail-Cuff Method)
This non-invasive method is used to assess the impact of the compounds on systemic blood pressure.
Caption: Workflow for tail-cuff blood pressure measurement.
Detailed Protocol:
-
Acclimatization: For several days prior to the experiment, mice are accustomed to being placed in a restrainer and having a tail cuff applied to minimize stress-induced blood pressure fluctuations.
-
Dosing: Mice are treated with this compound, a coxib, or vehicle.
-
Measurement Procedure: At specified time points after dosing, each mouse is placed in a restrainer on a heated platform to encourage vasodilation of the tail artery. An inflatable cuff and a sensor are placed at the base of the tail.
-
Data Acquisition: The cuff is automatically inflated and then slowly deflated. The sensor detects the return of blood flow, allowing for the determination of systolic and diastolic blood pressure. Multiple readings are taken for each animal to ensure accuracy.
-
Data Analysis: The average systolic and diastolic blood pressures are calculated for each treatment group and compared to the vehicle control.
Conclusion
The available evidence strongly supports the hypothesis that selective inhibition of mPGES-1, as exemplified by the potent inhibitor this compound, offers a significant cardiovascular safety advantage over coxibs. By selectively targeting the terminal step in PGE2 synthesis, mPGES-1 inhibitors avoid the detrimental suppression of PGI2 that is characteristic of coxibs. Preclinical studies consistently demonstrate that mPGES-1 inhibition does not promote thrombosis, increase blood pressure, or induce vasoconstriction, and may even have vasoprotective effects.
While clinical data for this compound are needed to definitively confirm these preclinical findings in humans, the mechanistic rationale and the wealth of supporting data for the mPGES-1 inhibitor class make it a highly promising therapeutic strategy for inflammatory diseases with a potentially superior cardiovascular risk profile compared to coxibs. Further research and clinical development of compounds like this compound are warranted to translate this promise into safer anti-inflammatory therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Microsomal Prostaglandin E2 Synthase-1 Modulates the Response to Vascular Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of microsomal PGE synthase‐1 reduces human vascular tone by increasing PGI2: a safer alternative to COX‐2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. THE IMPACT OF MICROSOMAL PROSTAGLANDIN E SYNTHASE 1 (mPGES1) ON BLOOD PRESSURE IS DETERMINED BY GENETIC BACKGROUND - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
Differential Effects of mPGES-1 versus COX-2 Inhibition on Cellular Lipidomics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of the cyclooxygenase-2 (COX-2) enzyme is a well-established strategy for treating inflammation and pain. However, the broad suppression of prostanoid synthesis by COX-2 inhibitors can lead to significant side effects. Targeting the downstream enzyme, microsomal prostaglandin E synthase-1 (mPGES-1), which is specifically responsible for the production of the pro-inflammatory prostaglandin E2 (PGE2), is an attractive alternative therapeutic strategy. This guide provides an objective comparison of the differential effects of mPGES-1 and COX-2 inhibition on the cellular lipidome, supported by experimental data.
Executive Summary
Inhibition of mPGES-1 and COX-2 results in distinct alterations to the cellular lipid profile. While both effectively reduce PGE2 levels, their broader impacts on other lipid signaling molecules differ significantly.
-
COX-2 inhibition leads to a widespread reduction in various prostanoids, including PGE2, PGF2α, and thromboxane B2 (TXB2). It also causes more pronounced changes in the lysophospholipid profile.[1][2]
-
mPGES-1 inhibition selectively blocks PGE2 production while leading to a "shunting" of the prostaglandin pathway, resulting in increased levels of other prostanoids like PGF2α and TXB2.[1][2] Furthermore, mPGES-1 inhibition has been shown to increase levels of certain sphingolipids, such as sphinganine and dihydroceramide, while COX-2 inhibition tends to cause a general decrease in ceramides.[1][2]
These differential effects on the lipidome may underlie the potentially improved safety profile of mPGES-1 inhibitors compared to traditional COX-2 inhibitors.
Data Presentation: Quantitative Lipidomics Analysis
The following tables summarize the quantitative changes observed in different lipid classes upon treatment with an mPGES-1 inhibitor (Compound III) versus a COX-2 inhibitor (NS-398) in IL-1β-stimulated A549 lung cancer cells, based on data from Bergqvist et al., 2019.[1][2][3]
Table 1: Prostanoid Profile
| Prostanoid | mPGES-1 Inhibition (Compound III) | COX-2 Inhibition (NS-398) |
| Prostaglandin E2 (PGE2) | Decreased | Decreased |
| Prostaglandin F2α (PGF2α) | Increased | Decreased |
| Thromboxane B2 (TXB2) | Increased | Decreased |
Table 2: Phospholipid Profile
| Phospholipid Class | mPGES-1 Inhibition (Compound III) | COX-2 Inhibition (NS-398) |
| Lysophospholipids (LPC) | Minor Alterations | Stronger Alterations |
Table 3: Sphingolipid Profile
| Sphingolipid | mPGES-1 Inhibition (Compound III) | COX-2 Inhibition (NS-398) |
| Sphinganine | Increased | General Decrease |
| Dihydroceramide (C16:0DhCer) | Increased | General Decrease |
| Ceramides | General Decrease | General Decrease |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for analyzing the differential effects of mPGES-1 and COX-2 inhibitors on cellular lipidomics.
References
- 1. Inhibition of mPGES-1 or COX-2 Results in Different Proteomic and Lipidomic Profiles in A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of mPGES-1 or COX-2 Results in Different Proteomic and Lipidomic Profiles in A549 Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validating mPGES1-IN-3 as a Research Tool for Prostaglandin E2 Signaling: A Comparative Guide
For researchers, scientists, and drug development professionals, the selective inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) presents a promising avenue for investigating the nuanced roles of prostaglandin E2 (PGE2) in various physiological and pathological processes. This guide provides a comprehensive comparison of mPGES1-IN-3 with other research tools used to study PGE2 signaling, supported by experimental data and detailed protocols to aid in its validation and application.
Microsomal prostaglandin E synthase-1 (mPGES-1) is a terminal enzyme in the biosynthesis of PGE2, a key mediator of inflammation, pain, fever, and cancer.[1][2] Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that target the upstream cyclooxygenase (COX) enzymes, selective inhibition of mPGES-1 offers the potential to reduce PGE2 production without affecting the synthesis of other prostanoids, thereby potentially avoiding the gastrointestinal and cardiovascular side effects associated with COX inhibitors.[3][4] this compound has emerged as a potent and selective inhibitor of mPGES-1, making it a valuable tool for dissecting the specific contributions of mPGES-1-derived PGE2.[5]
The Prostaglandin E2 Synthesis Pathway and Points of Intervention
The synthesis of PGE2 is a multi-step enzymatic process. Understanding this pathway is crucial for appreciating the specific action of this compound and how it compares to other inhibitors.
Caption: The PGE2 synthesis pathway and points of intervention for common inhibitors.
Performance Comparison of PGE2 Signaling Inhibitors
The choice of inhibitor is critical for accurately interpreting experimental results. The following table summarizes the key performance characteristics of this compound compared to other commonly used tools for studying PGE2 signaling.
| Inhibitor Class | Specific Example | Target(s) | Potency (IC50) | Selectivity | Key Advantages | Key Disadvantages |
| mPGES-1 Inhibitor | This compound | mPGES-1 | 8 nM (enzyme), 16.24 nM (A549 cells) [5] | High selectivity over COX-1 and COX-2. [6] | Specifically blocks inducible PGE2 production; avoids broad prostanoid inhibition. [3] | May not inhibit PGE2 from other synthases; species-specific differences in potency may exist. [7] |
| COX-2 Inhibitor | Celecoxib | COX-2 (and to a lesser extent COX-1) | ~40 nM (for COX-2) | Preferential for COX-2 over COX-1 | Reduces inflammation-induced PGE2 | Inhibits production of all prostanoids downstream of COX-2, including PGI2, which can lead to cardiovascular side effects. [3][8] |
| Non-selective NSAID | Ibuprofen | COX-1 and COX-2 | ~5 µM (for both COX-1 and COX-2) | Non-selective | Broadly reduces prostanoid synthesis | High risk of gastrointestinal side effects due to inhibition of protective prostaglandins. [4] |
| EP Receptor Antagonist | EP2/EP4 Antagonists | EP2 and EP4 receptors | Varies by compound | Specific to receptor subtypes | Blocks downstream signaling of PGE2 | Does not inhibit PGE2 production; redundancy in EP receptor signaling may require dual antagonists for efficacy. [8] |
Experimental Protocols for Validation
To validate the efficacy and selectivity of this compound in a research setting, the following experimental protocols are recommended.
mPGES-1 Enzymatic Inhibition Assay (Cell-Free)
This assay directly measures the ability of this compound to inhibit the enzymatic activity of mPGES-1.
Caption: Workflow for a cell-free mPGES-1 enzymatic inhibition assay.
Detailed Methodology:
-
Enzyme Preparation: Utilize recombinant human mPGES-1 or microsomes from cells overexpressing mPGES-1 (e.g., IL-1β-stimulated A549 cells).[9]
-
Inhibitor Preparation: Prepare a dilution series of this compound in a suitable solvent (e.g., DMSO).
-
Reaction Mixture: In a microplate, combine the mPGES-1 enzyme preparation, glutathione (GSH, a necessary cofactor for mPGES-1 activity), and the desired concentration of this compound or vehicle control.[10][11]
-
Pre-incubation: Incubate the mixture at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[11]
-
Initiate Reaction: Add the substrate, prostaglandin H2 (PGH2), to initiate the enzymatic reaction.[11]
-
Stop Reaction: After a short incubation period (e.g., 30-60 seconds), terminate the reaction by adding a stopping reagent such as stannous chloride (SnCl2).[11]
-
PGE2 Quantification: Measure the amount of PGE2 produced using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cellular PGE2 Production Assay
This assay assesses the ability of this compound to inhibit PGE2 production in a whole-cell context.
Caption: Workflow for a cellular PGE2 production assay.
Detailed Methodology:
-
Cell Culture: Plate cells known to express mPGES-1 upon stimulation (e.g., A549 human lung carcinoma cells, primary macrophages) in appropriate culture media.[5][9]
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for a suitable duration (e.g., 1-2 hours).
-
Cell Stimulation: Induce the expression of mPGES-1 and PGE2 production by treating the cells with a pro-inflammatory stimulus such as interleukin-1 beta (IL-1β) or lipopolysaccharide (LPS).[2]
-
Incubation: Incubate the cells for a period sufficient to allow for robust PGE2 production (e.g., 24 hours).[9]
-
Supernatant Collection: Collect the cell culture supernatant.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit.
-
Cell Viability Assessment: Concurrently, assess the viability of the cells treated with the inhibitor (e.g., using an MTT or similar assay) to rule out cytotoxicity as a reason for reduced PGE2 levels.[9]
-
Data Analysis: Normalize the PGE2 levels to the vehicle control and determine the IC50 for the inhibition of cellular PGE2 production.
Conclusion
This compound is a potent and selective research tool for investigating the roles of mPGES-1-dependent PGE2 signaling. Its high selectivity for mPGES-1 over COX enzymes allows for more precise interrogation of the PGE2 pathway compared to traditional NSAIDs.[3][6] By utilizing the comparative data and detailed experimental protocols provided in this guide, researchers can effectively validate and employ this compound to advance the understanding of PGE2 in health and disease, and to explore the therapeutic potential of selective mPGES-1 inhibition.
References
- 1. A review on mPGES-1 inhibitors: From preclinical studies to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective Inhibitors of Human mPGES-1 from Structure-Based Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Latest progress in the development of cyclooxygenase-2 pathway inhibitors targeting microsomal prostaglandin E2 synthase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual Blockade of EP2 and EP4 Signaling is Required for Optimal Immune Activation and Antitumor Activity Against Prostaglandin-Expressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of gene expression changes induced by mPGES1-IN-3 and ibuprofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the gene expression changes induced by a selective microsomal prostaglandin E synthase-1 (mPGES-1) inhibitor and the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. This objective comparison is supported by experimental data to inform research and development in inflammation and pain management. While the initial request specified mPGES1-IN-3, the available direct comparative gene expression data is for the selective mPGES-1 inhibitor, MF63. This guide will therefore focus on the comparison between MF63 and ibuprofen, providing valuable insights into the distinct and overlapping mechanisms of these two classes of anti-inflammatory agents.
Executive Summary
Inhibition of mPGES-1 and cyclooxygenase (COX) enzymes represent two key strategies for mitigating inflammation, primarily by reducing the production of prostaglandin E2 (PGE2). Ibuprofen, a non-selective COX inhibitor, blocks the activity of both COX-1 and COX-2, thereby affecting the synthesis of multiple prostanoids. In contrast, selective mPGES-1 inhibitors target the terminal enzyme in the PGE2 synthesis pathway, offering the potential for a more targeted anti-inflammatory effect with a different safety profile. This guide delves into the downstream consequences of these distinct mechanisms at the transcriptomic level.
Data Presentation: Comparative Gene Expression Analysis
The following tables summarize the quantitative data on gene expression changes in primary human osteoarthritic chondrocytes treated with the selective mPGES-1 inhibitor MF63 or ibuprofen in the presence of the pro-inflammatory cytokine interleukin-1β (IL-1β).
Table 1: Top Upregulated Genes in Human Osteoarthritic Chondrocytes
| Gene Symbol | Full Gene Name | Fold Change (MF63) | Fold Change (Ibuprofen) |
| MT1X | Metallothionein 1X | >2.0 | Not Reported |
| MT1G | Metallothionein 1G | >2.0 | Not Reported |
| MT1F | Metallothionein 1F | >2.0 | Not Reported |
| IL1RN | Interleukin 1 Receptor Antagonist | >2.0 | Not Reported |
| IL36RN | Interleukin 36 Receptor Antagonist | >2.0 | Not Reported |
| PPARG | Peroxisome Proliferator Activated Receptor Gamma | Not Reported | >1.5[1] |
| IL10RA | Interleukin 10 Receptor Subunit Alpha | Not Reported | >1.5[1] |
| CXCR3 | C-X-C Motif Chemokine Receptor 3 | Not Reported | >1.5[2] |
| SELE | Selectin E | Not Reported | >1.5[2] |
| CSF2 | Colony Stimulating Factor 2 | Not Reported | >1.5[2] |
Table 2: Top Downregulated Genes in Human Osteoarthritic Chondrocytes
| Gene Symbol | Full Gene Name | Fold Change (MF63) | Fold Change (Ibuprofen) |
| IL6 | Interleukin 6 | < -2.0 | < -1.5[1] |
| IL23A | Interleukin 23 Subunit Alpha | Not Reported | < -1.5[2] |
| NAMPT | Nicotinamide Phosphoribosyltransferase | Not Reported | < -1.5[2] |
| ADAMTS6 | ADAM Metallopeptidase With Thrombospondin Type 1 Motif 6 | Not Reported | < -1.5[2] |
Data for MF63 is based on a study by Korhonen et al. (2020)[3][4]. Data for Ibuprofen is based on a study by Lehto et al. (2021)[1][2][5]. Note that the fold change thresholds differed between the studies.
Experimental Protocols
The following methodologies are based on the key experiments cited in this guide.
Cell Culture and Treatment
Primary human chondrocytes were isolated from articular cartilage obtained from osteoarthritis patients undergoing knee replacement surgery.[1][4] The cells were cultured in appropriate media until confluent. For the experiments, chondrocytes were stimulated with interleukin-1β (IL-1β) to induce an inflammatory state.[1][4] Following stimulation, cells were treated with either the mPGES-1 inhibitor MF63 or ibuprofen at specified concentrations for 24 hours.[6]
RNA Sequencing (RNA-Seq)
Total RNA was extracted from the treated and control chondrocytes.[1] The quality and quantity of the RNA were assessed to ensure suitability for sequencing. RNA sequencing libraries were then prepared. The general workflow includes mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification. The prepared libraries were sequenced using a high-throughput sequencing platform.
Microarray Analysis
In some studies, gene expression profiling was performed using microarray technology.[7] This involved isolating total RNA, followed by reverse transcription into cDNA, which was then labeled with a fluorescent dye. The labeled cDNA was hybridized to a microarray chip containing thousands of known gene probes. After hybridization and washing, the microarray was scanned to measure the fluorescence intensity for each probe, which is proportional to the amount of the corresponding mRNA in the sample.
Data Analysis
For both RNA-Seq and microarray data, raw data was processed and normalized. Differentially expressed genes between the treated and control groups were identified using statistical methods.[1] A threshold for fold change (e.g., >1.5 or >2.0) and a p-value or false discovery rate (FDR) were typically applied to determine statistical significance.[1][4] Functional analysis of the differentially expressed genes was performed using bioinformatics tools and databases to identify enriched biological pathways and gene ontologies.[1]
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by mPGES-1 inhibition and ibuprofen.
Caption: Inhibition points of Ibuprofen and mPGES-1 inhibitors in the arachidonic acid cascade.
Caption: Downstream gene expression effects of MF63 and Ibuprofen in chondrocytes.
Experimental Workflow
The following diagram outlines the typical experimental workflow for a comparative gene expression analysis.
Caption: Workflow for comparative gene expression analysis.
Discussion and Conclusion
The comparative analysis of gene expression changes induced by the mPGES-1 inhibitor MF63 and ibuprofen reveals both distinct and overlapping effects. Both compounds downregulate the key pro-inflammatory cytokine IL-6 in osteoarthritic chondrocytes, consistent with their anti-inflammatory properties.[1][4]
However, the mPGES-1 inhibitor MF63 uniquely upregulates a suite of protective and anti-inflammatory genes, including several metallothionein 1 isoforms and the endogenous antagonists of the IL-1 and IL-36 superfamilies.[3][4] This suggests a potentially more nuanced, and possibly disease-modifying, mechanism of action for mPGES-1 inhibitors in the context of arthritis.
Ibuprofen, on the other hand, appears to shift the chondrocyte transcriptome towards a broader anti-inflammatory phenotype in inflammatory conditions.[1] It upregulates anti-inflammatory factors such as PPARG and the IL-10 receptor while downregulating various inflammatory mediators.[1] The effects of ibuprofen on gene expression appear to be more pronounced in an inflammatory environment, with minimal changes observed in non-inflamed chondrocytes.[1]
These findings highlight that while both mPGES-1 inhibition and COX inhibition effectively reduce inflammatory signaling, they do so through distinct transcriptomic reprogramming. The selective nature of mPGES-1 inhibition may offer a more targeted approach, potentially preserving the homeostatic functions of other prostanoids and inducing a unique set of protective genes. Further research is warranted to fully elucidate the long-term consequences of these different gene expression profiles and their implications for therapeutic efficacy and safety.
References
- 1. rmdopen.bmj.com [rmdopen.bmj.com]
- 2. Effects of ibuprofen on gene expression in chondrocytes from patients with osteoarthritis as determined by RNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of gene expression by MF63, a selective inhibitor of microsomal PGE synthase 1 (mPGES1) in human osteoarthritic chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of gene expression by MF63, a selective inhibitor of microsomal PGE synthase 1 (mPGES1) in human osteoarthritic chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of ibuprofen on gene expression in chondrocytes from patients with osteoarthritis as determined by RNA-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microarray analysis techniques - Wikipedia [en.wikipedia.org]
- 7. Changes in the gene expression profile of gastric cancer cells in response to ibuprofen: a gene pathway analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of mPGES1-IN-3
This document provides comprehensive guidance on the proper disposal procedures for mPGES1-IN-3, a potent and selective microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This information is intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented below. This information is essential for understanding the chemical nature of the compound and for making informed decisions regarding its safe handling and disposal.
| Property | Value |
| Chemical Name | 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1][2]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide |
| Molecular Formula | C₂₄H₁₆ClF₅N₄O₃ |
| Molecular Weight | 538.85 g/mol |
| CAS Number | 1469976-70-2 |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for short-term use (within 1 month) and at -80°C for long-term storage (within 6 months)[1]. |
| Appearance | Crystalline solid |
| IC₅₀ Values | 8 nM (mPGES-1 enzyme), 16.24 nM (A549 cell), 249.9 nM (human whole blood)[2] |
Experimental Protocols for Disposal
While specific experimental protocols for the disposal of this compound are not publicly available, the following step-by-step guidance is based on established best practices for the disposal of halogenated organic compounds and solutions containing dimethyl sulfoxide (DMSO).
Step 1: Waste Identification and Segregation
-
Identify this compound as Halogenated Organic Waste: Due to the presence of chlorine and fluorine atoms in its structure, this compound must be classified as a halogenated organic waste[3].
-
Segregate from Non-Halogenated Waste: It is crucial to collect halogenated organic waste separately from non-halogenated organic waste. This segregation is important because the disposal methods for these two types of waste are different and mixing them can increase disposal costs and complicate the disposal process[4][5].
Step 2: Preparing Solid Waste for Disposal
-
Unused or Expired Compound: If you have solid, unused, or expired this compound, it should be disposed of in its original container if possible.
-
Labeling: Ensure the container is clearly labeled with the chemical name "this compound" and the words "Hazardous Waste"[5].
Step 3: Preparing Liquid Waste for Disposal
-
Solutions in DMSO: Solutions of this compound in DMSO should be collected in a designated, leak-proof container labeled for halogenated organic waste[6].
-
Do Not Mix with Other Waste Streams: Avoid mixing DMSO solutions of this compound with other types of waste, such as aqueous waste, strong acids or bases, or heavy metals[4].
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Solvents," and a list of all components, including "this compound" and "Dimethyl Sulfoxide (DMSO)," with their approximate percentages[4].
Step 4: Storage of Chemical Waste
-
Designated Satellite Accumulation Area: Store all waste containers in a designated and properly labeled satellite accumulation area within the laboratory.
-
Secondary Containment: Waste containers should be stored in secondary containment, such as a spill tray, to prevent the spread of material in case of a leak.
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste to prevent the release of vapors.
-
Incompatible Materials: Ensure that the stored halogenated waste is not in proximity to incompatible materials, such as strong oxidizing agents.
Step 5: Arranging for Disposal
-
Contact Your Institution's EHS Office: The disposal of hazardous chemical waste is regulated and must be handled by licensed professionals. Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of your this compound waste.
-
Follow Institutional Procedures: Adhere to all specific procedures and documentation requirements set forth by your institution for hazardous waste disposal.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Disclaimer: The information provided here is intended as a guide and is based on general principles of laboratory safety and chemical waste management. Always consult the Safety Data Sheet (SDS) for this compound if available, and adhere to the specific guidelines and regulations of your institution and local authorities. Your institution's Environmental Health and Safety (EHS) office is the primary resource for guidance on chemical waste disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
